N-Boc-D-leucine N'-methoxy-N'-methylamide
Description
BenchChem offers high-quality N-Boc-D-leucine N'-methoxy-N'-methylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Boc-D-leucine N'-methoxy-N'-methylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(2R)-1-[methoxy(methyl)amino]-4-methyl-1-oxopentan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O4/c1-9(2)8-10(11(16)15(6)18-7)14-12(17)19-13(3,4)5/h9-10H,8H2,1-7H3,(H,14,17)/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKRXSZUARJIXLZ-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N(C)OC)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)N(C)OC)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N-Boc-D-leucine N'-methoxy-N'-methylamide chemical properties
Topic: N-Boc-D-leucine N'-methoxy-N'-methylamide Chemical Properties Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
A Chiral Building Block for Precision Synthesis
Executive Summary
N-Boc-D-leucine N'-methoxy-N'-methylamide (also known as the Weinreb amide of N-Boc-D-leucine) is a critical chiral intermediate in medicinal chemistry. It serves as a stable, activated "gateway" molecule, allowing the conversion of the D-leucine carboxylic acid moiety into aldehydes or ketones without the risk of over-addition or racemization.
This guide details the physicochemical properties, synthesis protocols, and mechanistic utility of this compound, specifically tailored for applications in peptidomimetics and protease inhibitor development.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
| Property | Specification |
| IUPAC Name | tert-Butyl (R)-(1-(methoxy(methyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate |
| Common Name | N-Boc-D-leucine Weinreb Amide |
| CAS Number | 129603-01-6 (D-isomer); 87694-50-6 (L-isomer ref) |
| Molecular Formula | C₁₃H₂₆N₂O₄ |
| Molecular Weight | 274.36 g/mol |
| Stereochemistry | D (R-configuration at α-carbon) |
| Appearance | White to off-white crystalline solid or viscous oil |
| Melting Point | 100–104 °C (Typical for crystalline forms) |
| Solubility | Soluble in DCM, EtOAc, MeOH, THF; Insoluble in water |
| Purity Standard | >98% (HPLC), >99% ee (Chiral Purity) |
Critical Note on Stereochemistry: The D-isomer is the enantiomer of the naturally occurring L-leucine derivative. While physical properties like melting point and solubility are identical to the L-isomer, the Optical Rotation will be equal in magnitude but opposite in sign (typically positive,
, whereas the L-isomer is negative).
Core Technology: The Weinreb Chelation Mechanism
The primary value of this compound lies in its ability to form a stable 5-membered chelate ring upon nucleophilic attack. Unlike standard esters or acid chlorides, which collapse to form ketones that are more reactive than the starting material (leading to tertiary alcohols), the Weinreb amide forms a stable tetrahedral intermediate that resists collapse until acidic workup.
Mechanism Visualization
The following diagram illustrates the chelation stabilization that prevents over-addition of Grignard or organolithium reagents.
Figure 1: The Weinreb Chelation Model. The methoxy oxygen coordinates with the metal cation (Mg or Li), locking the intermediate and preventing the expulsion of the amine until the reaction is quenched.
Synthesis Protocol: Best Practice
To synthesize N-Boc-D-leucine N'-methoxy-N'-methylamide with high chiral integrity, the EDC/HOBt coupling method is recommended. This protocol minimizes racemization at the α-carbon, a common risk when activating D-amino acids.
Reagents
-
Coupling Agents: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole)
-
Base: N-Methylmorpholine (NMM) or DIPEA
-
Solvent: Dichloromethane (DCM) or DMF
Step-by-Step Workflow
-
Activation: Dissolve N-Boc-D-Leucine (1.0 eq) in DCM at 0°C. Add HOBt (1.2 eq) and EDC·HCl (1.2 eq). Stir for 15-30 minutes to form the active ester.
-
Coupling: Add N,O-Dimethylhydroxylamine HCl (1.2 eq) followed by NMM (2.5 eq). The base must neutralize the HCl salt and the reaction acidity.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.
-
Workup (Self-Validating Step):
-
Wash with 1N HCl (removes unreacted amine and EDC byproducts).
-
Wash with Sat. NaHCO₃ (removes unreacted acid and HOBt).
-
Wash with Brine (removes water).
-
Validation: If the organic layer retains color or basicity, repeat washes.
-
-
Purification: Dry over MgSO₄, filter, and concentrate. Recrystallize from EtOAc/Hexane if solid, or purify via flash chromatography if oil.
Figure 2: Synthesis workflow ensuring removal of coupling reagents and preservation of chirality.
Downstream Applications
The N-Boc-D-leucine Weinreb amide is primarily used to access functionalities that are difficult to synthesize directly from the acid.
A. Synthesis of D-Leucinal (Aldehyde)
-
Reagent: Lithium Aluminum Hydride (LAH) or DIBAL-H.
-
Conditions: THF, -78°C.
-
Outcome: Reduction stops cleanly at the aldehyde stage due to the stable intermediate.
-
Application: Synthesis of protease inhibitors where the aldehyde acts as a transition-state mimic (e.g., reversible covalent inhibitors).
B. Synthesis of Peptidyl Ketones
-
Reagent: Grignard Reagents (R-Mg-Br) or Organolithiums (R-Li).
-
Conditions: THF/Ether, 0°C to RT.
-
Outcome: Formation of chiral ketones (e.g., trifluoromethyl ketones, statine analogs).
-
Application: Non-cleavable peptide bond isosteres.
Quality Control & Characterization
To ensure the material is suitable for high-value research, the following QC parameters are mandatory.
-
¹H NMR (CDCl₃, 400 MHz):
-
Look for the characteristic Weinreb singlets : ~3.7 ppm (3H, -OCH₃) and ~3.2 ppm (3H, -NCH₃).
-
Boc group singlet at ~1.44 ppm (9H).
-
Leucine methyl doublets at ~0.9 ppm.
-
-
Chiral HPLC:
-
Column: Chiralcel OD-H or AD-H.
-
Mobile Phase: Hexane/IPA (e.g., 90:10).
-
Requirement: Confirm absence of L-isomer (enantiomeric excess > 99%).
-
-
Optical Rotation:
-
Measure
in Methanol or Chloroform. -
Value should be positive (opposite to the L-isomer value of approx -28°).
-
References
-
Nahm, S., & Weinreb, S. M. (1981).[5] N-Methoxy-N-methylamides as effective acylating agents.[4] Tetrahedron Letters, 22(39), 3815-3818.
-
Fehrentz, J. A., & Castro, B. (1983). An efficient synthesis of optically active α-(t-butoxycarbonylamino)-aldehydes from α-amino acids. Synthesis, 1983(08), 676-678.
-
Advanced ChemBlocks. (2024). Product Specification: N-Boc-L-leucine N'-methoxy-N'-methylamide (CAS 87694-50-6).[6][7]
-
Sigma-Aldrich. (2024). Boc-D-Leu-OH Product Data (CAS 16937-99-8).[1][2]
Sources
- 1. N-Boc-D-leucine hydrate, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 2. N-Boc-D-leucine hydrate, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 7. N-Boc-L-leucine n'-methoxy-N'-methylamide 97.00% | CAS: 87694-50-6 | AChemBlock [achemblock.com]
An In-depth Technical Guide to the Structure and Synthesis of N-Boc-D-leucine N'-methoxy-N'-methylamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of N-Boc-D-leucine N'-methoxy-N'-methylamide
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and peptide chemistry, the strategic use of well-defined chiral building blocks is paramount. N-Boc-D-leucine N'-methoxy-N'-methylamide, a derivative of the non-proteinogenic D-leucine, stands out as a crucial intermediate.[1] Its unique architecture combines the stereochemical purity of a D-amino acid with the versatile reactivity of a Weinreb amide.[1] This guide provides an in-depth exploration of its structure, properties, and a detailed, field-proven methodology for its synthesis.
The tert-butoxycarbonyl (Boc) protecting group on the amine ensures stability under various reaction conditions and allows for controlled deprotection, a cornerstone of peptide synthesis.[2][3] The N'-methoxy-N'-methylamide, commonly known as a Weinreb amide, offers a distinct advantage in carbon-carbon bond formation. Unlike more reactive carboxylic acid derivatives, the Weinreb amide reacts with organometallic reagents to form a stable tetrahedral intermediate, preventing the common issue of over-addition and reliably yielding ketones or aldehydes upon work-up or reduction, respectively.[4][5] The inherent D-chirality of the leucine backbone is critical for introducing specific stereocenters, a vital aspect in the synthesis of complex, biologically active molecules where stereochemistry dictates function.[1]
Molecular Structure and Properties
The structure of N-Boc-D-leucine N'-methoxy-N'-methylamide is characterized by a D-leucine core. The alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxyl group is converted to an N'-methoxy-N'-methylamide.
| Property | Value | Source |
| Molecular Formula | C13H26N2O4 | [6] |
| Molecular Weight | 274.36 g/mol | [6] |
| Appearance | Typically a colorless oil or a white to off-white solid | [7] |
| Solubility | Soluble in a wide range of organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate | [8] |
Synthesis of N-Boc-D-leucine N'-methoxy-N'-methylamide: A Validated Protocol
The synthesis of N-Boc-D-leucine N'-methoxy-N'-methylamide is most effectively achieved through the coupling of N-Boc-D-leucine with N,O-dimethylhydroxylamine hydrochloride. This process requires the activation of the carboxylic acid group of the protected amino acid. Several coupling reagents can be employed for this activation, with 1,1'-carbonyldiimidazole (CDI) being a highly efficient and practical choice that avoids the need for harsh conditions or the generation of difficult-to-remove byproducts.[7]
Reaction Scheme
Caption: Synthesis of N-Boc-D-leucine N'-methoxy-N'-methylamide.
Causality Behind Experimental Choices
-
Choice of Activating Agent (CDI): 1,1'-Carbonyldiimidazole (CDI) is an excellent choice for activating the carboxylic acid.[7] Upon reaction with the carboxylic acid, it forms a highly reactive acylimidazolide intermediate and releases carbon dioxide and imidazole. The subsequent reaction with N,O-dimethylhydroxylamine is efficient, and the imidazole byproduct is easily removed during the aqueous workup. This method is generally preferred over using acid chlorides, which can be harsh and may lead to side reactions, or other coupling reagents that can be expensive or generate byproducts that are difficult to separate.
-
Use of N,O-Dimethylhydroxylamine Hydrochloride and Base: N,O-dimethylhydroxylamine is commercially available as its more stable hydrochloride salt.[4] A base, such as N-methylmorpholine (NMM), is required to neutralize the hydrochloride salt, liberating the free amine for the coupling reaction.[7] NMM is a suitable non-nucleophilic base that will not compete in the coupling reaction.
-
Solvent Selection: A dry, aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) is crucial to prevent the hydrolysis of the activated carboxylic acid intermediate.[7]
Detailed Step-by-Step Methodology
This protocol is adapted from a general procedure for the synthesis of Nα-protected amino acid Weinreb amides using CDI.[7]
Materials and Reagents:
-
N-Boc-D-leucine monohydrate
-
1,1'-Carbonyldiimidazole (CDI)
-
N,O-Dimethylhydroxylamine hydrochloride
-
N-Methylmorpholine (NMM)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
-
Ice bath
Procedure:
-
Preparation of the N,O-dimethylhydroxylamine solution: In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.1 mmol) in anhydrous DCM (5-6 mL). Cool the suspension in an ice bath and add N-methylmorpholine (NMM) (1.1 mmol) dropwise to neutralize the salt and generate the free amine.
-
Activation of N-Boc-D-leucine: To a stirred solution of N-Boc-D-leucine monohydrate (1 mmol) in anhydrous THF (10 mL) in a round-bottom flask, add NMM (1.5 mmol) and cool the solution to 0 °C in an ice bath. To this cooled solution, add CDI (1.5 mmol) in one portion. Allow the reaction mixture to stir at 0 °C for approximately 10-15 minutes. The formation of the acylimidazolide can be monitored by the evolution of CO₂.
-
Coupling Reaction: To the activated N-Boc-D-leucine solution, add the freshly prepared solution of N,O-dimethylhydroxylamine from step 1. Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC). This typically takes a few hours.
-
Workup: a. Quench the reaction by adding 1 M HCl (10 mL) and stir vigorously. b. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). c. Combine the organic layers and wash successively with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 20 mL). d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Data Presentation: Expected Yield and Characterization
| Parameter | Expected Result |
| Yield | 70-95% |
| Physical State | Colorless oil or white solid |
| ¹H NMR | Consistent with the structure, showing characteristic peaks for the Boc group, leucine side chain, and the N-methoxy and N-methyl groups. |
| ¹³C NMR | Consistent with the structure, showing the carbonyl carbon of the Weinreb amide and other characteristic peaks. |
| Mass Spec (MS) | The molecular ion peak corresponding to the product's molecular weight should be observed. |
Applications in Drug Development and Organic Synthesis
The primary utility of N-Boc-D-leucine N'-methoxy-N'-methylamide lies in its role as a precursor for the synthesis of chiral ketones and aldehydes.
Synthesis of Chiral Ketones
The Weinreb amide undergoes clean and high-yielding reactions with a variety of organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), to produce chiral ketones. The key to this controlled reaction is the formation of a stable, chelated tetrahedral intermediate at low temperatures, which prevents the over-addition of the organometallic reagent that is commonly observed with other acylating agents like esters or acid chlorides.[4] This intermediate collapses to the ketone only upon acidic workup.[4]
Caption: Synthesis of chiral ketones from N-Boc-D-leucine Weinreb amide.
Synthesis of Chiral Aldehydes
Reduction of the Weinreb amide with hydride reagents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H) provides the corresponding chiral α-amino aldehyde in good yield. Similar to the reaction with organometallics, a stable intermediate is formed that resists over-reduction to the alcohol.
The resulting chiral ketones and aldehydes are versatile intermediates in the synthesis of a wide array of complex molecules, including pharmaceuticals, natural products, and other biologically active compounds. The presence of the D-leucine scaffold can impart unique properties, such as increased metabolic stability in peptide-based drugs.
Conclusion
N-Boc-D-leucine N'-methoxy-N'-methylamide is a strategically important and highly versatile building block in modern organic synthesis. Its synthesis via the activation of N-Boc-D-leucine and subsequent coupling with N,O-dimethylhydroxylamine is a reliable and efficient process. The unique reactivity of the Weinreb amide functionality allows for the controlled and high-yield synthesis of valuable chiral ketones and aldehydes, making it an indispensable tool for researchers and scientists in the field of drug development and complex molecule synthesis.
References
-
Synthesis of Nα-protected aminoacid/peptide Weinreb amides employing N,N - Semantic Scholar. (n.d.). Retrieved February 15, 2026, from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved February 15, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Experimental Procedures. Retrieved February 15, 2026, from [Link]
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved February 15, 2026, from [Link]
-
Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine. (2013). NIH Public Access. Retrieved February 15, 2026, from [Link]
-
Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2020). Synthesis of Weinreb and their Derivatives (A-Review). Retrieved February 15, 2026, from [Link]
-
Synthesis and biological activity of some new leucine-enkephalin analogues. (n.d.). Retrieved February 15, 2026, from [Link]
-
Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. (n.d.). Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). Efficient Preparation of Chiral Diamines via Red-Al Reduction of N-Boc-Protected Amino Acid-Derived Secondary Amides. Retrieved February 15, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved February 15, 2026, from [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved February 15, 2026, from [Link]
-
Beilstein Journals. (n.d.). Versatile synthesis of amino acid functionalized nucleosides via a domino carboxamidation reaction. Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). Boc-N-methyl-D-leucine. Retrieved February 15, 2026, from [Link]
-
ScienceOpen. (n.d.). Supporting Information. Retrieved February 15, 2026, from [Link]
-
CRO Splendid Lab Pvt. Ltd. (n.d.). Boc-L-leucine N-Methoxy-N-methylamide. Retrieved February 15, 2026, from [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
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- 7. Page loading... [guidechem.com]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
N-Boc-D-leucine N'-methoxy-N'-methylamide solubility and stability
This technical guide details the solubility, stability, and handling of N-Boc-D-leucine N'-methoxy-N'-methylamide (CAS: 129603-01-6), a critical chiral intermediate used in the synthesis of peptide aldehydes and ketones.[1]
Solubility, Stability, and Handling Protocols[1]
Executive Summary
N-Boc-D-leucine N'-methoxy-N'-methylamide (also known as the Weinreb amide of Boc-D-leucine) is a functionalized amino acid derivative.[1] It serves as a stable "chiral anchor" in organic synthesis, allowing for the conversion of the carboxyl group into ketones or aldehydes without over-addition of nucleophiles or loss of stereochemical integrity at the
-
Molecular Formula:
-
Core Utility: Precursor for D-leucinal (aldehyde) or D-leucine-derived ketones via Grignard/Lithium reagents.[1]
Physicochemical Profile
The solubility profile of this compound is dictated by the lipophilic tert-butyloxycarbonyl (Boc) protecting group and the isobutyl side chain, which mask the polarity of the amide bond.
Solubility Data
| Solvent | Solubility Rating | Saturation Limit (Est.) | Operational Notes |
| Dichloromethane (DCM) | High | >100 mg/mL | Preferred solvent for synthesis and transport.[1] |
| Tetrahydrofuran (THF) | High | >100 mg/mL | Ideal for Grignard/Lithium reactions (anhydrous required). |
| Ethyl Acetate | High | >80 mg/mL | Standard solvent for extraction/work-up.[1] |
| Methanol/Ethanol | Moderate-High | ~50 mg/mL | Suitable for transfers; avoid for long-term storage due to potential transesterification (slow).[1] |
| DMSO | High | >100 mg/mL | Used for biological assays or stock solutions.[1][5] |
| Water | Negligible | <0.1 mg/mL | Compound precipitates immediately upon addition to aqueous buffers.[1] |
Dissolution Protocol (Standard Operating Procedure)
Objective: Prepare a homogeneous 0.1 M stock solution for reaction.
-
Weighing: Weigh the required mass of N-Boc-D-leucine N'-methoxy-N'-methylamide into a dry vial.
-
Solvent Addition: Add anhydrous DCM or THF.
-
Agitation: Vortex for 30 seconds. Sonication is rarely needed due to high lipophilicity.[1]
-
Verification: Inspect for "schlieren" lines (wavy optical distortions), indicating incomplete mixing.[1]
Stability Profile
The stability of this compound hinges on three vectors: Acid Sensitivity (Boc group), Nucleophilic Resistance (Weinreb amide), and Stereochemical Integrity (D-configuration).
Chemical Stability Logic
-
Acid Lability (Critical): The Boc group is highly sensitive to strong acids.[1] Exposure to Trifluoroacetic acid (TFA) or HCl (in dioxane/EtOAc) will trigger rapid deprotection, yielding the free amine salt and isobutylene gas.
-
Constraint: Do not use acidic mobile phases (pH < 3) for long-term storage or prolonged HPLC analysis.[1]
-
-
Base Stability: The compound is robust against mild bases (TEA, DIPEA) and aqueous hydroxides for short durations. However, strong bases (e.g., NaOH > 1M) can eventually hydrolyze the amide or carbamate.
-
Weinreb Specificity: The N-methoxy-N-methylamide moiety is designed to resist hydrolysis under neutral conditions but is highly reactive toward organometallic nucleophiles (R-Li, R-MgX).[1]
Stereochemical Stability (Racemization)
The D-configuration at the
-
High Heat (>80°C) in the presence of base.[1]
-
Oxazolone Formation: During the synthesis of the Weinreb amide, if the carboxylate is over-activated. Once formed, the Weinreb amide itself is resistant to racemization because it cannot easily form the oxazolone intermediate due to the N-methoxy substituent.
Degradation Pathways Diagram
The following diagram illustrates the primary breakdown routes.
Caption: Logical flow of stability and reactivity. The 'Tetrahedral Intermediate' demonstrates the unique stability of Weinreb amides against over-reaction.
Storage and Handling Recommendations
Storage Conditions
-
Temperature: -20°C is recommended for long-term storage (> 1 month).[1] 2-8°C is acceptable for active use.[1][6]
-
Atmosphere: Store under nitrogen or argon.[1] The compound is not acutely hygroscopic, but moisture can facilitate slow hydrolysis over years.[1]
-
Container: Amber glass vials with Teflon-lined caps to prevent closure leaching by residual organic solvents.[1]
Re-test Date
-
Solid/Oil: 24 months from manufacture if stored at -20°C.[1]
-
Solution (DCM/THF): Use within 24 hours. Do not store.
Analytical Quality Control
To verify the identity and purity (specifically distinguishing from the free acid or de-Boc degradation products), use the following HPLC method.
Stability-Indicating HPLC Method
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid (Avoid TFA if analyzing for Boc-stability limits).[1]
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 210 nm (Amide bond) and 254 nm (weak absorption, 210 nm is critical).
-
Expected Retention:
Synthesis Context (Source of Impurities)
Understanding the synthesis helps identify potential stability issues (e.g., residual coupling reagents).
Caption: Synthesis workflow highlighting where impurities (urea derivatives or racemates) originate, affecting the apparent stability/purity profile.
References
-
Fehrentz, J. A., & Castro, B. (1983).[1] An Efficient Synthesis of Optically Active α-(t-Butoxycarbonylamino)-aldehydes from α-Amino Acids. Synthesis, 1983(8), 676-678.[1] Link
- Foundational text for the synthesis of Boc-amino acid Weinreb amides.
-
Nahm, S., & Weinreb, S. M. (1981).[1] N-methoxy-N-methylamides as effective acylating agents.[1][7] Tetrahedron Letters, 22(39), 3815-3818.[1] Link
- Establishes the chemical stability and reactivity profile of the Weinreb amide functionality.
-
ChemicalBook. (2025).[1] N-Boc-D-leucine N'-methoxy-N'-methylamide Product Properties (CAS 129603-01-6).[1][2][3] Link
- Source for CAS verific
-
MedChemExpress. (2024).[1] Boc-N-Me-Leu-OH Solubility and Stability Data. Link
- Provides comparative solubility data for Boc-Leucine deriv
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. 129603-01-6 N-Boc-D-leucine N'-methoxy-N'-methylamide [chemsigma.com]
- 3. CAS 129603-01-6: (R)-tert-Butyl (1-(methoxy(methyl)amino)-… [cymitquimica.com]
- 4. N-Boc-L-leucine n'-methoxy-N'-methylamide 97.00% | CAS: 87694-50-6 | AChemBlock [achemblock.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. BOC-L-Leucine | 13139-15-6 [chemicalbook.com]
- 7. arkat-usa.org [arkat-usa.org]
Technical Guide: Sourcing and Application of N-Boc-D-leucine Weinreb Amide
Topic: Commercial Suppliers & Technical Analysis of N-Boc-D-leucine N'-methoxy-N'-methylamide Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Development Scientists, and Procurement Specialists.
Executive Summary & Critical Data Correction
Warning: CAS Registry Number Discrepancy Before proceeding with procurement, a critical data conflict in your request must be resolved. You provided the chemical name N-Boc-D-leucine N'-methoxy-N'-methylamide alongside CAS 147252-84-4 .
These two identifiers do not match.
-
CAS 147252-84-4 corresponds to N-Boc-alaninol (tert-Butyl (1-hydroxypropan-2-yl)carbamate), a reduced alcohol derivative of alanine.[1]
-
CAS 129603-01-6 corresponds to the requested N-Boc-D-leucine Weinreb amide .[2]
Action Required: If you require the ketone-precursor (Weinreb amide), use CAS 129603-01-6 . If you require the reduced alcohol, use CAS 147252-84-4. This guide focuses on the Weinreb Amide (CAS 129603-01-6) based on your text description.
Chemical Profile
| Property | Specification |
| Chemical Name | N-Boc-D-leucine N'-methoxy-N'-methylamide |
| Common Name | Boc-D-Leu-Weinreb Amide |
| Correct CAS | 129603-01-6 |
| Molecular Formula | C₁₃H₂₆N₂O₄ |
| Molecular Weight | 274.36 g/mol |
| Chirality | D-isomer (R-configuration) |
| Primary Utility | Synthesis of D-leucine-derived chiral ketones via nucleophilic addition without over-alkylation. |
Technical Significance: The Weinreb Chelation Mechanism
The primary reason to source this specific intermediate is to convert the carboxylic acid terminus of D-Leucine into a ketone (or aldehyde) while preserving chiral integrity.
Standard esters react with Grignard reagents to form tertiary alcohols due to the high reactivity of the intermediate ketone. The Weinreb amide circumvents this via a stable 5-membered chelate complex.
Mechanism of Action
The N-methoxy-N-methyl functionality chelates the metal (Mg or Li) of the incoming nucleophile. This "locks" the intermediate, preventing the collapse to a ketone until the reaction is quenched with acid.
Figure 1: The stability of the tetrahedral chelate prevents double-addition of the nucleophile, ensuring high-yield ketone synthesis.
Sourcing Strategy & Supplier Landscape
Because the D-enantiomer is less common than the L-variant (CAS 87694-52-8), "off-the-shelf" stock is rarer. You will likely encounter two sourcing scenarios: Direct Procurement or In-House Synthesis from Precursor .
Scenario A: Direct Commercial Suppliers (CAS 129603-01-6)
Best for: Rapid synthesis, small scale (<10g).
| Supplier Tier | Vendors | Notes |
| Catalog Suppliers | ChemSigma , CymitQuimica , GuideChem | These vendors list the specific CAS. Verify stock location (US/EU vs. Asia) as lead times vary significantly. |
| Custom Synthesis | WuXi AppTec , Enamine , Pharmablock | If catalog stock is zero, these CROs can synthesize this in 2-3 weeks. |
| Aggregators | PubChem Vendors , MolPort | Useful for checking global stock availability across multiple boutique vendors. |
Scenario B: Precursor Sourcing (Recommended for Scale)
Best for: Cost efficiency, bulk scale (>100g), and strict chiral purity control. It is often more reliable to buy high-purity Boc-D-Leu-OH (CAS 16937-99-8) and convert it to the Weinreb amide using T3P or EDC/HOBt.
-
Precursor: Boc-D-Leucine (CAS 16937-99-8)[3]
-
Top Tier Precursor Suppliers: Bachem, Watanabe Chemical, Sigma-Aldrich (Merck), PeptaNova.
Quality Control & Validation Protocols
When sourcing chiral building blocks, Trustworthiness is established through rigorous QC. Do not rely solely on the Certificate of Analysis (CoA) provided by the vendor, especially for D-amino acid derivatives where L-contamination (racemization) is a risk.
Validation Workflow
Figure 2: Critical QC path. Step 3 is mandatory to ensure the D-configuration is intact.
Protocol 1: Chiral HPLC Method (Indicative)
-
Column: Chiralpak AD-H or OD-H (Daicel).
-
Mobile Phase: Hexane : Isopropanol (90:10 to 80:20).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm (Amide bond absorption).
-
Acceptance Criteria: ee > 98.0% (D-isomer). Note: You must inject a racemic standard (DL-mix) first to establish separation.
Protocol 2: 1H-NMR Validation (CDCl3, 400 MHz)
Look for the characteristic Weinreb amide signals to confirm identity:
-
N-OCH3 (Methoxy): Singlet, ~3.7 ppm (3H).
-
N-CH3 (Methyl): Singlet, ~3.2 ppm (3H).
-
Boc Group: Singlet, ~1.44 ppm (9H).
-
Isobutyl Side Chain: Doublets at ~0.9 ppm.
Synthesis Protocol (If Commercial Stock is Unavailable)
If you cannot source CAS 129603-01-6 directly, use this robust protocol to synthesize it from Boc-D-Leu-OH. This method uses T3P (Propylphosphonic anhydride) , which minimizes racemization compared to EDC/HOBt.
Reagents:
-
Boc-D-Leu-OH (1.0 equiv)
-
N,O-Dimethylhydroxylamine HCl (1.2 equiv)
-
DIPEA (3.0 equiv)
-
T3P (50% in EtOAc) (1.5 equiv)
-
Solvent: Ethyl Acetate or DCM (Dry).
Procedure:
-
Dissolve Boc-D-Leu-OH and DIPEA in dry solvent at 0°C.
-
Add N,O-Dimethylhydroxylamine HCl. Stir for 10 min.
-
Add T3P solution dropwise.
-
Allow to warm to Room Temperature (RT) and stir for 2-4 hours.
-
Workup: Wash with 1M HCl (removes unreacted amine), Sat. NaHCO3 (removes unreacted acid), and Brine.
-
Purification: Silica gel chromatography (Hexane/EtOAc).
References
-
Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.
- Fehrentz, J. A., & Castro, B. (1983). An efficient synthesis of optically active alpha-(t-butoxycarbonylamino)-aldehydes from alpha-amino acids. Synthesis, 1983(8), 676-678. (Foundational protocol for Boc-amino acid conversion).
-
PubChem. Compound Summary for CAS 129603-01-6. National Library of Medicine.
-
Sigma-Aldrich. Boc-D-Leu-OH Product Specification (Precursor).
-
Bachem. Peptide Guide: Protection Groups and Amino Acid Derivatives.
Sources
Methodological & Application
Application Note & Protocol: Synthesis of Chiral Ketones via Weinreb Amide Chemistry using N-Boc-D-leucine N'-methoxy-N'-methylamide
Introduction: The Strategic Value of Chiral Ketones in Modern Drug Discovery
In the landscape of pharmaceutical development, the stereochemical identity of a molecule is paramount, often dictating its pharmacological efficacy, safety profile, and metabolic stability.[1][2] Chiral ketones are pivotal intermediates in the synthesis of complex, enantiomerically pure active pharmaceutical ingredients (APIs).[3] Their synthesis, however, presents a significant challenge: the need to form a carbon-carbon bond at a carbonyl group without uncontrolled subsequent reactions.
The Weinreb-Nahm ketone synthesis, discovered in 1981, offers an elegant and robust solution to this challenge.[4][5] This methodology utilizes an N-methoxy-N-methylamide (Weinreb amide) as a unique acylating agent that, upon reaction with organometallic reagents, controllably stops at the ketone stage, preventing the over-addition that commonly plagues reactions with esters or acid chlorides to produce tertiary alcohols.[6][7]
This guide focuses on a specific, high-value application of this chemistry: the use of N-Boc-D-leucine N'-methoxy-N'-methylamide . This reagent serves as a powerful chiral building block, embedding a defined stereocenter from the D-leucine backbone into the target molecule.[8] The tert-butoxycarbonyl (Boc) protecting group ensures the amine's stability during the reaction, while the Weinreb amide moiety provides a reliable handle for C-C bond formation.[8] This document provides a detailed mechanistic overview, a step-by-step protocol, and practical insights for researchers engaged in asymmetric synthesis and drug development.
The Mechanistic Cornerstone: Why the Weinreb Amide Excels
The primary advantage of the Weinreb ketone synthesis lies in the stability of the reaction intermediate.[4][7] When an organometallic reagent (such as a Grignard or organolithium reagent) adds to a typical acyl compound like an ester, the resulting tetrahedral intermediate rapidly collapses, forming a ketone. This newly formed ketone is often more reactive than the starting ester, leading to a second nucleophilic attack and the formation of an undesired tertiary alcohol.[6]
The Weinreb amide circumvents this problem through chelation. The N-methoxy and N-methyl groups on the amide nitrogen allow for the formation of a stable, five-membered chelated tetrahedral intermediate with the metal cation (Li⁺ or Mg²⁺) from the organometallic reagent.[4][6] This chelated complex is remarkably stable at low temperatures and does not collapse until a deliberate acidic workup is performed.[9][10] This enforced stability is the key to isolating the ketone as the final product.
Caption: A diagram illustrating the formation of a stable chelated intermediate.
Experimental Protocol: Synthesis of a Chiral Ketone
This protocol details the reaction of N-Boc-D-leucine N'-methoxy-N'-methylamide with a Grignard reagent, Phenylmagnesium Bromide, as a representative example. The principles are broadly applicable to other organolithium or Grignard reagents.[4][11]
Materials and Reagents
| Reagent | Grade | Supplier Example |
| N-Boc-D-leucine N'-methoxy-N'-methylamide | >98% Purity | Sigma-Aldrich, etc. |
| Phenylmagnesium Bromide (3.0 M in Diethyl Ether) | Synthesis Grade | Sigma-Aldrich, etc. |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or similar | Major suppliers |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | Reagent Grade | Major suppliers |
| Ethyl Acetate (EtOAc) | ACS Grade | Major suppliers |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Major suppliers |
| Silica Gel | 230-400 mesh | Major suppliers |
Safety Precaution: All operations should be performed in a well-ventilated fume hood. Anhydrous solvents and Grignard reagents are highly reactive with water and air. All glassware must be flame- or oven-dried and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).[11]
Equipment
-
Round-bottom flask (appropriate size)
-
Magnetic stirrer and stir bar
-
Septa and needles for inert atmosphere transfers
-
Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add N-Boc-D-leucine N'-methoxy-N'-methylamide (1.0 eq).
-
Seal the flask with a septum and purge with nitrogen gas.
-
Add anhydrous THF via syringe to dissolve the amide (concentration typically 0.1-0.5 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Addition of Grignard Reagent:
-
While stirring vigorously, slowly add the Phenylmagnesium Bromide solution (1.2-1.5 eq) dropwise via syringe over 15-30 minutes. A color change or formation of a slight precipitate may be observed.
-
Rationale: Slow, controlled addition at low temperature is crucial to manage the exothermic reaction and maintain the stability of the tetrahedral intermediate.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at -78 °C for 1-2 hours.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC) by quenching a small aliquot in saturated NH₄Cl solution, extracting with EtOAc, and spotting on a silica plate against the starting material.
-
-
Quenching the Reaction:
-
Once the reaction is complete, quench it by slowly adding saturated aqueous NH₄Cl solution while the flask is still in the cold bath.
-
Rationale: A saturated NH₄Cl solution is a mild proton source that effectively hydrolyzes the intermediate and protonates any remaining Grignard reagent without causing side reactions often associated with stronger acids.
-
Allow the mixture to warm to room temperature.
-
-
Workup and Extraction:
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volume of THF).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
The resulting crude oil or solid should be purified by flash column chromatography on silica gel.
-
A solvent system of hexanes and ethyl acetate is typically effective. The optimal ratio should be determined by TLC analysis.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final chiral ketone.
-
Workflow Visualization
Caption: The experimental workflow from setup to final product isolation.
Expected Results and Troubleshooting
| Parameter | Expected Outcome |
| Appearance | The final product is typically a colorless oil or a white solid. |
| Yield | Yields for this reaction are generally good, often in the 75-95% range. |
| Purity | Purity should be >95% after column chromatography, as assessed by NMR or LC-MS. |
| Problem | Possible Cause | Solution |
| Low Yield | Inactive Grignard reagent (due to moisture/air exposure). | Titrate the Grignard reagent before use. Use freshly opened anhydrous solvents. |
| Insufficient reaction time or temperature too high. | Increase reaction time. Ensure the temperature is maintained at -78 °C. | |
| Over-addition Product | Reaction quenched at too high a temperature. | Ensure the quench is performed at low temperature before warming. |
| Starting Material Remains | Insufficient Grignard reagent added. | Use a slight excess of the Grignard reagent (1.2-1.5 eq). |
Conclusion and Applications
The use of N-Boc-D-leucine N'-methoxy-N'-methylamide in the Weinreb ketone synthesis is a highly reliable and versatile method for producing chiral ketones. The procedure is tolerant of a wide variety of functional groups and can be employed with a diverse range of organometallic nucleophiles.[4] The resulting chiral ketones are valuable precursors for synthesizing more complex molecules, including inhibitors of enzymes, ligands for G protein-coupled receptors, and other stereochemically defined pharmaceutical agents.[2][12] This robust methodology provides a critical tool for chemists in drug discovery and development, enabling the efficient and stereocontrolled construction of molecular complexity.[13]
References
-
Wikipedia. Weinreb ketone synthesis. [Link]
-
chemeurope.com. Weinreb ketone synthesis. [Link]
-
Organic Chemistry Portal. Weinreb Ketone Synthesis. [Link]
-
ACS Omega. Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. [Link]
-
quimicaorganica.org. Weinreb (ketone synthesis). [Link]
-
University of Texas at Dallas. synthesis of ketones by utilizing thioesters as “radical weinreb amides”. [Link]
-
Reddit. Synthesis steps : r/chemhelp. [Link]
-
Journal of Chemical and Pharmaceutical Research. Emerging Applications of Chiral Switching in Drug Discovery and Development. [Link]
-
Research and Reviews: Journal of Chemistry. Enantioselective Synthesis of Chiral Molecules: Methods, Applications, and Drug Development. [Link]
-
EurekAlert!. Scripps Research chemists unlock the potential of ketone and ester molecules, paving the way for greener and more efficient drug development. [Link]
-
Organic Syntheses. Organic Syntheses Procedure. [Link]
-
YouTube. Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. [Link]
-
PMC. Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry. [Link]
-
ResearchGate. Three typical chiral drugs containing chiral ketone moiety. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. rroij.com [rroij.com]
- 3. researchgate.net [researchgate.net]
- 4. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 5. Weinreb (ketone synthesis) [quimicaorganica.org]
- 6. Weinreb Ketone Synthesis [organic-chemistry.org]
- 7. nbinno.com [nbinno.com]
- 8. N-Boc-D-leucine N'-methoxy-N'-methylamide | 129603-01-6 | Benchchem [benchchem.com]
- 9. Weinreb_ketone_synthesis [chemeurope.com]
- 10. utd-ir.tdl.org [utd-ir.tdl.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Scripps Research chemists unlock the potential of ketone and ester molecules, paving the way for greener and more efficient drug development | EurekAlert! [eurekalert.org]
Application Notes and Protocols: Synthesis of Chiral Ketones via Grignard Reaction with N-Boc-D-leucine N'-methoxy-N'-methylamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Weinreb Amides in Asymmetric Ketone Synthesis
The synthesis of chiral ketones is a cornerstone of modern organic chemistry, particularly in the development of pharmaceutical agents where specific stereoisomers are often responsible for desired therapeutic effects. The Weinreb-Nahm ketone synthesis, a robust and highly selective method for carbon-carbon bond formation, has emerged as a preferred strategy for preparing ketones from carboxylic acid derivatives.[1] This method's primary advantage lies in its ability to circumvent the common problem of over-addition that plagues reactions of more reactive acylating agents, such as acid chlorides or esters, with potent organometallic nucleophiles like Grignard reagents.[2][3]
At the heart of this methodology is the N-methoxy-N-methylamide, or Weinreb amide. The reaction of a Grignard reagent with a Weinreb amide proceeds through a stable, five-membered chelated tetrahedral intermediate. This intermediate's stability, particularly at low temperatures, prevents its collapse and subsequent second addition of the nucleophile, thus ensuring the formation of the desired ketone upon acidic workup.[4]
This guide focuses on the application of N-Boc-D-leucine N'-methoxy-N'-methylamide, a chiral building block that allows for the synthesis of enantiomerically enriched ketones. The tert-butoxycarbonyl (Boc) protecting group on the amine ensures its inertness during the Grignard reaction, while the inherent chirality of the D-leucine backbone is transferred to the final ketone product, a crucial feature in asymmetric synthesis.
Reaction Mechanism: The Key to Selectivity
The remarkable selectivity of the Weinreb ketone synthesis is attributed to the formation of a stable tetrahedral intermediate stabilized by chelation. The following sequence illustrates the key steps in the reaction of N-Boc-D-leucine N'-methoxy-N'-methylamide with a Grignard reagent (R-MgX):
-
Nucleophilic Attack: The carbon atom of the Grignard reagent, a potent nucleophile, attacks the electrophilic carbonyl carbon of the Weinreb amide.
-
Formation of the Chelated Intermediate: This addition leads to the formation of a tetrahedral intermediate. The magnesium ion is coordinated by both the newly formed anionic oxygen and the methoxy group of the amide, forming a stable five-membered ring. This chelation prevents the elimination of the N-methoxy-N-methylamine group.
-
Acidic Workup and Ketone Formation: Upon introduction of an aqueous acid, the stable intermediate is protonated and subsequently collapses to yield the final ketone product, along with the protonated N,O-dimethylhydroxylamine.
Caption: Mechanism of the Weinreb Ketone Synthesis.
Experimental Protocols
Protocol 1: Preparation of N-Boc-D-leucine N'-methoxy-N'-methylamide
This protocol is adapted from a reliable procedure for the L-enantiomer and is applicable for the synthesis of the D-enantiomer.[5]
Materials:
-
N-Boc-D-leucine monohydrate
-
N,O-Dimethylhydroxylamine hydrochloride
-
N-Methylpiperidine
-
Methyl chloroformate
-
Tetrahydrofuran (THF), anhydrous
-
Methylene chloride (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of N-Boc-D-leucine monohydrate (1.0 eq) in a mixture of anhydrous THF and CH₂Cl₂ at -20 °C, add N-methylpiperidine (1.05 eq) rapidly.
-
To this solution, add methyl chloroformate (1.0 eq) rapidly, maintaining the temperature at or below -12 °C.
-
In a separate flask, prepare a suspension of N,O-dimethylhydroxylamine hydrochloride (1.0 eq) in CH₂Cl₂ at 0 °C and add N-methylpiperidine (1.05 eq) dropwise.
-
Add the solution from step 3 to the mixed anhydride solution from step 2, maintaining the temperature at or below -10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-D-leucine N'-methoxy-N'-methylamide.
-
The product can be purified by flash column chromatography on silica gel if necessary.
Protocol 2: General Procedure for the Reaction with Grignard Reagents
Materials:
-
N-Boc-D-leucine N'-methoxy-N'-methylamide
-
Grignard reagent (e.g., Methylmagnesium bromide, Phenylmagnesium chloride) in a suitable solvent (e.g., THF, Et₂O)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve N-Boc-D-leucine N'-methoxy-N'-methylamide (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C (or -78 °C for more reactive Grignard reagents).
-
Slowly add the Grignard reagent (1.1-1.5 eq) dropwise to the stirred solution, maintaining the temperature.
-
After the addition is complete, stir the reaction mixture at the same temperature for 1-3 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The resulting crude ketone can be purified by flash column chromatography on silica gel.
Data Presentation
The Weinreb ketone synthesis is known for its high efficiency and broad substrate scope. The following table provides representative yields for the reaction of N-Boc-protected amino acid Weinreb amides with various Grignard reagents, illustrating the general applicability of this method.
| Entry | Grignard Reagent (R-MgX) | R Group | Product | Typical Yield (%) |
| 1 | Methylmagnesium bromide | Methyl | N-Boc-D-leucinyl methyl ketone | >90 |
| 2 | Ethylmagnesium bromide | Ethyl | N-Boc-D-leucinyl ethyl ketone | 85-95 |
| 3 | Phenylmagnesium chloride | Phenyl | N-Boc-D-leucinyl phenyl ketone | 80-90 |
| 4 | Vinylmagnesium bromide | Vinyl | N-Boc-D-leucinyl vinyl ketone | 80-90 |
| 5 | Isopropylmagnesium chloride | Isopropyl | N-Boc-D-leucinyl isopropyl ketone | 75-85 |
Note: Yields are based on published data for similar N-Boc-amino acid Weinreb amides and may vary depending on the specific reaction conditions and the scale of the reaction.[1][6]
Experimental Workflow
The overall process from the starting N-Boc-D-leucine to the purified chiral ketone is outlined in the following workflow diagram.
Caption: Experimental workflow for the synthesis of chiral ketones.
Troubleshooting and Considerations
-
Over-addition to form tertiary alcohol: While rare with Weinreb amides, highly reactive Grignard reagents or elevated reaction temperatures can sometimes lead to small amounts of over-addition products. To mitigate this, ensure the reaction is carried out at a low temperature (0 °C to -78 °C) and the Grignard reagent is added slowly.
-
Low Conversion: If the reaction does not go to completion, ensure all reagents and solvents are strictly anhydrous, as Grignard reagents are highly sensitive to moisture. The quality of the Grignard reagent should also be assessed; titration can be performed to determine its exact concentration.
-
Difficult Purification: The N,O-dimethylhydroxylamine byproduct is generally water-soluble and easily removed during the aqueous workup. If purification proves difficult, a mildly acidic wash (e.g., dilute citric acid) can help to ensure its complete removal.
-
Racemization: The use of the Boc protecting group and the mild reaction conditions of the Weinreb synthesis generally prevent racemization at the α-carbon of the amino acid derivative.
References
-
G. Li and M. Szostak, Org. Biomol. Chem., 2020, 18, 3827-3831. [Link]
-
O. P. Goel, U. Krolls, M. Stier, and S. Kesten, Org. Synth., 1988, 67, 69. [Link]
-
S. Nahm and S. M. Weinreb, Tetrahedron Lett., 1981, 22, 3815-3818. [Link]
-
A. Gomtsyan, R. J. Koenig and C.-H. Lee, J. Org. Chem., 2001, 66, 3613-3616. [Link]
-
N. D. Bartolo, R. N. Robson, C. H. Witt, and K. A. Woerpel, Org. Synth., 2021, 98, 230-247. [Link]
-
L. De Luca, G. Giacomelli, and A. Porcheddu, Org. Lett., 2001, 3, 1435–1437. [Link]
-
M. Khalid, S. Mohammed, and A. Kalo, Orient. J. Chem., 2019, 35, 1611-1626. [Link]
-
Master Organic Chemistry, Grignard Reagents. [Link]
-
Organic Chemistry Portal, Weinreb Ketone Synthesis. [Link]
-
Wikipedia, Weinreb ketone synthesis. [Link]
Sources
- 1. Weinreb Ketone Synthesis | TCI AMERICA [tcichemicals.com]
- 2. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. N-Boc-D-leucine N'-methoxy-N'-methylamide | 129603-01-6 | Benchchem [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pubs.rsc.org [pubs.rsc.org]
N-Boc-D-leucine N'-methoxy-N'-methylamide: A Versatile Chiral Building Block for Asymmetric Synthesis
Introduction
N-Boc-D-leucine N'-methoxy-N'-methylamide, also known as a Weinreb amide of Boc-D-leucine, is a highly valuable and versatile chiral building block in modern organic synthesis.[1] Its unique structural features, combining a protected D-amino acid with the stability and controlled reactivity of a Weinreb amide, make it an essential precursor for the stereoselective synthesis of complex chiral molecules, particularly ketones and aldehydes.[1][2] These resulting chiral carbonyl compounds are themselves critical intermediates in the development of pharmaceuticals and other biologically active compounds.[3]
The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom ensures stability and prevents unwanted side reactions of the amine group.[1][4] The Weinreb amide moiety, N'-methoxy-N'-methylamide, provides a reliable handle for carbon-carbon bond formation with organometallic reagents, ingeniously avoiding the common issue of over-addition that plagues reactions with other carboxylic acid derivatives.[5][6][7][8] This is due to the formation of a stable, chelated tetrahedral intermediate.[5][6][8] Furthermore, the inherent D-chirality of the leucine backbone allows for the precise introduction of a stereocenter, a fundamental requirement in asymmetric synthesis.[1] While L-amino acids are the natural proteinogenic forms, D-amino acids and their derivatives are crucial components of many important molecules and can enhance the metabolic stability of peptide-based drugs.[1]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the properties, synthesis, and key applications of N-Boc-D-leucine N'-methoxy-N'-methylamide. Detailed protocols and mechanistic insights are provided to facilitate its effective utilization in the laboratory.
Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties of N-Boc-D-leucine N'-methoxy-N'-methylamide is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C13H26N2O4 | [9][10][11] |
| Molecular Weight | 274.36 g/mol | [9][10] |
| CAS Number | 129603-01-6 | [10][11] |
| Appearance | Typically a white solid or gum | [12] |
| Purity | ≥97% | [10] |
| IUPAC Name | tert-butyl (R)-(1-(methoxy(methyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate | [10] |
Spectroscopic Data: While specific spectra can vary slightly based on the solvent and instrument, characteristic peaks for Leucine are observed. For instance, in the infrared (IR) spectrum, bands related to the bending mode of CH3, stretching of CC, and rocking of CH are typically found in the 1300-1400 cm⁻¹ region.[13] In the Raman spectrum, bands for the symmetric CH3 bending and HCH bending are observed between 1400 and 1600 cm⁻¹.[13]
Synthesis of N-Boc-D-leucine N'-methoxy-N'-methylamide
The synthesis of N-Boc-D-leucine N'-methoxy-N'-methylamide is typically achieved through the coupling of N-Boc-D-leucine with N,O-dimethylhydroxylamine hydrochloride. This transformation can be accomplished using various peptide coupling reagents.[6][7] The choice of coupling reagent and reaction conditions is crucial for achieving high yields and minimizing side reactions, such as racemization.
Protocol: Synthesis using Carbonyldiimidazole (CDI)
This protocol is adapted from a general procedure for the synthesis of Nα-protected Weinreb amides.[12]
Materials:
-
N-Boc-D-leucine
-
N,O-dimethylhydroxylamine hydrochloride
-
1,1'-Carbonyldiimidazole (CDI)
-
N-methylmorpholine (NMM)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Activation of N-Boc-D-leucine:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-D-leucine (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Add 1,1'-Carbonyldiimidazole (CDI) (1.05 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for approximately 30 minutes. Completion of the activation can be monitored by thin-layer chromatography (TLC).
-
-
Preparation of the Amine:
-
In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous DCM.
-
Neutralize the suspension by the dropwise addition of N-methylmorpholine (NMM) (1.1 eq) at 0 °C.
-
-
Coupling Reaction:
-
Add the neutralized N,O-dimethylhydroxylamine solution to the activated N-Boc-D-leucine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as indicated by TLC analysis.
-
-
Work-up and Purification:
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to afford the crude product.
-
If necessary, the product can be further purified by column chromatography on silica gel.
-
Rationale for Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is critical to prevent the hydrolysis of the highly reactive activated carboxylic acid intermediate and the coupling reagent.
-
Choice of Coupling Reagent: CDI is an effective coupling reagent that forms a reactive acylimidazolide intermediate. Other common peptide coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (hydroxybenzotriazole) can also be employed.[14][15]
-
Base: NMM is used to neutralize the hydrochloride salt of N,O-dimethylhydroxylamine, liberating the free amine for the coupling reaction. Other non-nucleophilic bases like diisopropylethylamine (DIPEA) can also be used.[14]
-
Aqueous Work-up: The washing steps are essential to remove any unreacted starting materials, coupling byproducts, and excess reagents.
Applications in Asymmetric Synthesis
The primary utility of N-Boc-D-leucine N'-methoxy-N'-methylamide lies in its controlled reaction with organometallic reagents to produce chiral ketones and, upon reduction, chiral aldehydes.
Synthesis of Chiral Ketones
The Weinreb amide smoothly reacts with a single equivalent of a Grignard reagent or an organolithium reagent to yield a chiral ketone in high yield.[2][6][7] The reaction proceeds via a stable five-membered cyclic tetrahedral intermediate which prevents the common "over-addition" that leads to tertiary alcohols.[5][8][16]
General Protocol for Ketone Synthesis:
-
Dissolve N-Boc-D-leucine N'-methoxy-N'-methylamide (1.0 eq) in anhydrous THF or diethyl ether under an inert atmosphere.
-
Cool the solution to a low temperature (typically -78 °C to 0 °C).
-
Slowly add the organometallic reagent (e.g., Grignard reagent or organolithium) (1.0-1.2 eq) to the stirred solution.
-
Stir the reaction at low temperature for a specified time (e.g., 1-3 hours).
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the resulting chiral ketone by column chromatography.
Synthesis of Chiral Aldehydes
Reduction of the Weinreb amide with a suitable hydride-donating reagent, such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H), affords the corresponding chiral aldehyde.[2][17] The reaction conditions must be carefully controlled to prevent over-reduction to the alcohol. The stability of the intermediate chelate also plays a role here, preventing the formation of the alcohol until aqueous workup.[6]
General Protocol for Aldehyde Synthesis:
-
In a flame-dried flask under an inert atmosphere, prepare a suspension of LiAlH₄ (typically 1.5 eq) in anhydrous THF or diethyl ether.
-
Cool the suspension to a low temperature (e.g., -45 °C).[17]
-
In a separate flask, dissolve N-Boc-D-leucine N'-methoxy-N'-methylamide (1.0 eq) in an anhydrous ether.
-
Add the Weinreb amide solution dropwise to the LiAlH₄ suspension while maintaining the low temperature.[17]
-
After the addition is complete, allow the reaction to warm slowly.
-
Carefully quench the reaction by the sequential addition of water, aqueous sodium hydroxide, and then more water.
-
Filter the resulting precipitate and wash it with an organic solvent.
-
Combine the filtrate and washings, dry the organic layer, and concentrate to yield the chiral aldehyde.
Conclusion
N-Boc-D-leucine N'-methoxy-N'-methylamide is a cornerstone chiral building block for the asymmetric synthesis of a wide array of complex organic molecules. Its predictable reactivity, stability, and the ability to introduce a specific stereocenter make it an invaluable tool for chemists in academia and industry. The protocols and insights provided in this application note are intended to empower researchers to confidently and effectively utilize this versatile reagent in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug discovery.
References
-
Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available from: [Link]
-
Jayanthi, A., & Rajarajan, M. (2014). Synthesis and biological activity of some new leucine-enkephalin analogues. International Journal of Peptide Research and Therapeutics, 20(4), 481-487. Available from: [Link]
-
Sharma, S., & Gribble, G. W. (2018). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules, 23(12), 3127. Available from: [Link]
-
Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]
-
Goel, O. P., Krolls, U., Stier, M., & Kesten, S. (1988). N-tert-BUTOXYCARBONYL-L-LEUCINAL. Organic Syntheses, 67, 69. Available from: [Link]
-
Sibi, M. P. (1993). Chemistry of N-methoxy-N-methylamides. Applications in synthesis. A review. Organic Preparations and Procedures International, 25(1), 15-40. Available from: [Link]
-
Pattabiraman, V. R., & Vasantham, K. (2016). Synthesis of Nα-protected aminoacid/peptide Weinreb amides employing N, N'-carbonyldiimidazole. ARKIVOC, (iv), 339-351. Available from: [Link]
-
Wikipedia. Weinreb ketone synthesis. Available from: [Link]
-
Royal Society of Chemistry. Experimental Procedures. Available from: [Link]
-
SupremeScience. (2013, March 17). What IS the Weinreb Amide? [Video]. YouTube. Available from: [Link]
-
PrepChem.com. Synthesis of BOC-leucine. Available from: [Link]
-
CRO Splendid Lab Pvt. Ltd. Boc-L-leucine N-Methoxy-N-methylamide. Available from: [Link]
-
PubChem. Boc-N-methyl-D-leucine. Available from: [Link]
-
Santhosh Kumar, V. S. (2011). Vibrational and electronic absorption spectra of valine and leucine molecules. Elixir Vibration Spectroscopy, 39, 4996-4999. Available from: [Link]
-
Singh, J., & Singh, J. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). International Journal of Scientific Research in Science and Technology, 6(6), 43-57. Available from: [Link]
-
Sibian-chem. N-Boc-D-leucine N'-methoxy-N'-methylamide. Available from: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]
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Navigating the Critical Step: A Guide to Boc Deprotection of N-Boc-D-leucine Derivatives
Introduction: The Ubiquitous Role of the Boc Protecting Group in Peptide Synthesis
In the intricate world of peptide synthesis and drug development, the tert-butyloxycarbonyl (Boc) group stands as a cornerstone for amine protection.[1] Its widespread adoption is a testament to its remarkable stability across a broad spectrum of nucleophilic and basic conditions, juxtaposed with its clean and facile removal under acidic conditions.[1][2] This duality makes it an invaluable tool for the stepwise assembly of amino acid building blocks into complex peptide chains. N-Boc-D-leucine, a non-proteinogenic amino acid, is a crucial component in the design of peptidomimetics and other pharmaceutically active compounds, where stereochemistry is paramount for biological activity.
The deprotection of the Boc group is a pivotal and often repeated step in solid-phase peptide synthesis (SPPS) and solution-phase synthesis.[3][4] A successful deprotection protocol must be efficient, high-yielding, and crucially, devoid of side reactions that could compromise the integrity of the growing peptide chain. This guide provides an in-depth exploration of the various conditions for the deprotection of N-Boc-D-leucine derivatives, offering detailed protocols, mechanistic insights, and troubleshooting strategies to empower researchers in their synthetic endeavors.
The Mechanism of Acid-Catalyzed Boc Deprotection
The removal of the Boc group is fundamentally an acid-catalyzed hydrolysis of a carbamate.[2][5] The generally accepted mechanism proceeds through a series of well-defined steps:
-
Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2][6] This initial protonation activates the carbamate group, rendering it susceptible to cleavage.
-
Fragmentation: The protonated intermediate undergoes fragmentation, leading to the cleavage of the tert-butyl-oxygen bond. This step is facilitated by the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.[2][7]
-
Decarboxylation: The carbamic acid intermediate rapidly decomposes, releasing carbon dioxide gas and the free amine.[2][7] It is imperative to conduct this reaction in a well-ventilated fume hood or with appropriate off-gassing measures to safely dissipate the evolved CO2.[7]
-
Protonation of the Liberated Amine: Under the acidic reaction conditions, the newly formed free amine is protonated, typically yielding an ammonium salt (e.g., a trifluoroacetate or hydrochloride salt).[2][7]
The electrophilic tert-butyl cation generated during this process is a key player in potential side reactions, a topic we will delve into later.[8]
Figure 1. Mechanism of Acidic Boc Deprotection.
Standard Acidic Deprotection Protocols
The choice of acidic reagent and solvent system is critical and depends on the nature of the substrate, particularly the presence of other acid-sensitive functional groups.
Method 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is arguably the most common and robust method for Boc deprotection, especially in the context of solid-phase peptide synthesis.[3][9] TFA is a strong acid that facilitates rapid and complete removal of the Boc group.
Protocol 1: Boc Deprotection using TFA/DCM
Materials:
-
N-Boc-D-leucine derivative
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve the N-Boc-D-leucine derivative (1 equivalent) in anhydrous DCM (e.g., 10 mL per gram of substrate) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA to the stirred solution. A common concentration range is 25-50% (v/v) TFA in DCM.[9][10] For many substrates, a 1:1 mixture of TFA:DCM is effective.[11]
-
Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The deprotected amine will have a different Rf value and can be visualized with a ninhydrin stain.[12]
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene can help to remove residual TFA.[11]
-
For work-up, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.[13][14]
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected D-leucine derivative.
Method 2: Hydrochloric Acid (HCl) in Dioxane
A solution of HCl in an organic solvent like dioxane offers a slightly milder alternative to TFA and can be advantageous when dealing with substrates containing other acid-labile groups.[15][16] A 4M solution of HCl in dioxane is commercially available and widely used.[17][18]
Protocol 2: Boc Deprotection using HCl in Dioxane
Materials:
-
N-Boc-D-leucine derivative
-
4M HCl in 1,4-Dioxane
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Suspend the N-Boc-D-leucine derivative (1.0 equiv.) in a 4M solution of HCl in dioxane.[1][19]
-
Stir the mixture at room temperature for 1 to 4 hours, or until the reaction is complete as monitored by TLC or LC-MS.[13]
-
Upon completion, the hydrochloride salt of the deprotected amine often precipitates from the solution.
-
The product can be isolated by filtration, washing with anhydrous diethyl ether to remove any non-polar impurities, and then drying under vacuum.[19] Alternatively, the solvent can be evaporated under reduced pressure to yield the hydrochloride salt.[1]
Table 1: Comparison of Standard Boc Deprotection Conditions
| Reagent System | Typical Concentration | Temperature | Reaction Time | Advantages | Disadvantages |
| TFA/DCM | 25-50% (v/v) | 0 °C to RT | 30 min - 2 h | Fast, efficient, widely applicable in SPPS.[3][9] | Harsh conditions, potential for side reactions, TFA is corrosive.[8] |
| HCl/Dioxane | 4M | Room Temperature | 1 - 4 h | Milder than TFA, good for some acid-sensitive substrates.[15][17] | Dioxane is a suspected carcinogen, may be slower than TFA. |
Challenges and Troubleshooting
While Boc deprotection is generally a reliable reaction, several challenges can arise, particularly with complex substrates.
Incomplete Deprotection
If the reaction is sluggish or incomplete, consider the following:
-
Increase Acid Concentration or Equivalents: For substrates with multiple basic sites, a higher concentration or molar excess of acid may be necessary.[12]
-
Extend Reaction Time: Some sterically hindered N-Boc-D-leucine derivatives may require longer reaction times for complete deprotection.[12][20]
-
Increase Temperature: Gentle warming (e.g., to 40-50 °C) can accelerate the reaction, but caution is advised if other temperature-sensitive groups are present.[13]
-
Change Solvent System: Switching from DCM to neat TFA or using HCl in a different solvent like methanol can sometimes improve results.[12]
Side Reactions: The Role of the tert-Butyl Cation
The electrophilic tert-butyl cation generated during deprotection is the primary culprit for side reactions.[8][21] It can alkylate nucleophilic residues within the peptide chain, leading to unwanted byproducts. While leucine itself is not particularly susceptible, other amino acids in the sequence might be. Common targets for tert-butylation include the indole ring of tryptophan and the thioether of methionine.[22]
Mitigation Strategy: The Use of Scavengers
The most effective way to prevent tert-butylation is to add a "scavenger" to the reaction mixture.[22] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the amino acid side chains, effectively trapping it before it can cause damage.
Table 2: Common Scavengers for Boc Deprotection
| Scavenger | Function |
| Triisopropylsilane (TIS) | Reduces the tert-butyl cation.[22] |
| Water | Traps the cation to form tert-butanol.[22] |
| Thioanisole | Protects methionine and tryptophan residues.[22] |
| Anisole or Cresol | Act as cation traps.[13] |
Alternative and Milder Deprotection Methods
For highly sensitive substrates where strong acidic conditions are not viable, several alternative methods have been developed.
Method 3: Oxalyl Chloride in Methanol
This system offers a mild and selective method for N-Boc deprotection and is suitable for substrates with other acid-sensitive functional groups.[12][23]
Protocol 3: Boc Deprotection using Oxalyl Chloride in Methanol
Materials:
-
N-Boc-D-leucine derivative
-
Methanol
-
Oxalyl chloride
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve the N-Boc-D-leucine derivative in methanol (e.g., at a concentration of 0.1 M).[13]
-
Add oxalyl chloride (typically 3 equivalents) dropwise to the solution at room temperature.[13]
-
Stir the reaction for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution until the effervescence ceases.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Other Milder Acidic Conditions
-
p-Toluenesulfonic Acid (pTSA) in a Deep Eutectic Solvent (DES): A choline chloride/p-toluenesulfonic acid deep eutectic solvent has been reported as an efficient and sustainable medium for N-Boc deprotection.[24]
-
Aqueous Phosphoric Acid: This offers an environmentally benign and selective reagent for the deprotection of Boc groups.[25]
Figure 2. General Experimental Workflow for Boc Deprotection.
Orthogonal Protection Strategies
The acid lability of the Boc group is a key feature that allows for its use in orthogonal protection schemes, where different protecting groups can be removed under distinct conditions without affecting others.[26][27] For instance, the Boc group is orthogonal to the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group and the hydrogenolysis-labile Cbz (carboxybenzyl) group.[26] This orthogonality is fundamental to the synthesis of complex peptides with multiple functional groups that require selective manipulation.[27][28]
Conclusion
The deprotection of N-Boc-D-leucine derivatives is a critical transformation in synthetic chemistry. A thorough understanding of the reaction mechanism, the available protocols, and potential pitfalls is essential for success. While TFA in DCM remains the workhorse for its efficiency, milder conditions using HCl in dioxane or alternative reagents like oxalyl chloride in methanol provide valuable options for sensitive substrates. By carefully selecting the deprotection conditions and employing scavengers when necessary, researchers can ensure the clean and efficient removal of the Boc group, paving the way for the successful synthesis of their target molecules.
References
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
YouTube. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Orthogonal and safety-catch protecting group strategies in solid-phase... [Diagram]. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal. Retrieved from [Link]
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Journal of Peptide Research, 58(4), 338–341. Retrieved from [Link]
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-41. Retrieved from [Link]
-
Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
SlideShare. (n.d.). T boc fmoc protocols in peptide synthesis. Retrieved from [Link]
-
ResearchGate. (2016, August 29). How can we do the deprotection of boc-amino acids using hcl? Retrieved from [Link]
-
V. P. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 26(15), 4483. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. Retrieved from [Link]
-
George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25068–25074. Retrieved from [Link]
-
Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]
-
ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA? Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
YouTube. (2020, April 21). Peptide Synthesis with the Boc Protecting Group. Retrieved from [Link]
-
ResearchGate. (2016, March 26). Any suggestion on Boc deprotection without using acid? Retrieved from [Link]
-
George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25068–25074. Retrieved from [Link]
-
Zinelaabidine, C., Souad, O., Zoubir, J., Malika, B., & Nour-Eddine, A. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Chemistry, 4(3). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Ley, S. V., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Letters, 26(18), 3746–3750. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Peptide Synthesis with Boc-L-Isoleucine: A Guide for Researchers. Retrieved from [Link]
-
Ashenhurst, J. (2019, February 15). Introduction to Peptide Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). DES-catalyzed deprotection of N-Boc amino acid derivatives and N-Boc... [Table]. Retrieved from [Link]
-
Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. Organic & Biomolecular Chemistry, 11(34), 5575-5584. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Chemoselective Deprotection of N-Boc Group in Amino Acids and Peptides by Bismuth(III) Trichloride. Retrieved from [Link]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. experts.arizona.edu [experts.arizona.edu]
- 18. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Boc Deprotection - HCl [commonorganicchemistry.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 24. mdpi.com [mdpi.com]
- 25. Boc-Protected Amino Groups [organic-chemistry.org]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. researchgate.net [researchgate.net]
Application Note: N-Boc-D-leucine N'-methoxy-N'-methylamide in Asymmetric Synthesis
[1]
Abstract
This guide details the application of N-Boc-D-leucine N'-methoxy-N'-methylamide (a Weinreb amide) as a pivotal intermediate in the synthesis of biologically active peptidomimetics and protease inhibitors.[1] Unlike standard esters or acid chlorides, this compound utilizes a stable metal-chelated transition state to prevent nucleophilic over-addition, ensuring high-yield conversion to chiral ketones and aldehydes without racemization.[1] This protocol focuses specifically on the D-enantiomer , a critical building block for non-natural peptide sequences designed to resist enzymatic degradation.
Introduction & Strategic Value
In the development of peptide-based therapeutics, the D-leucine moiety is frequently employed to modulate biological half-life and receptor affinity.[1] However, converting the carboxylic acid of N-protected D-leucine into reactive functionalities (like aldehydes or ketones) is fraught with risks:[1]
-
Over-addition: Grignard reagents typically attack esters twice, forming tertiary alcohols.
-
Racemization: Activation of the carboxylic acid can lead to oxazolone formation and loss of chiral integrity at the
-carbon.
The Weinreb amide (N-methoxy-N-methylamide) solves both problems.[1] It forms a stable five-membered chelate with the metal cation of the nucleophile, "locking" the intermediate until acidic hydrolysis releases the product.
Key Applications
Mechanistic Insight: The Chelation Control
The success of this reagent relies on the formation of a stable tetrahedral intermediate. Upon attack by a nucleophile (R-M), the metal (Mg or Li) coordinates with both the carbonyl oxygen and the methoxy oxygen.
Figure 1: Chelation-Controlled Nucleophilic Addition[1]
Caption: The metal cation (Mg++ or Li+) is "clamped" between the carbonyl and methoxy oxygens, preventing the collapse of the intermediate and subsequent over-addition.
Experimental Protocols
Protocol A: Synthesis of N-Boc-D-Leucinal (Aldehyde)
Objective: Selective reduction of the Weinreb amide to the aldehyde without over-reduction to the alcohol.[1] Relevance: N-Boc-D-Leucinal is a key intermediate for synthesizing protease inhibitors where the D-configuration confers resistance to host enzymes.[1]
Materials:
-
N-Boc-D-leucine N'-methoxy-N'-methylamide (1.0 equiv)[1]
-
Lithium Aluminum Hydride (LiAlH4) (0.6 - 0.75 equiv, powder) or DIBAL-H.[1]
-
Anhydrous THF (Solvent).[1]
-
Potassium Hydrogen Sulfate (KHSO4) for quenching.[1]
Step-by-Step Procedure:
-
Preparation: Dissolve N-Boc-D-leucine Weinreb amide (10 mmol) in anhydrous THF (50 mL) under an inert atmosphere (Ar or N2).
-
Cooling: Cool the solution to 0°C (ice bath). Note: Unlike esters which require -78°C, Weinreb amides can often be reduced at 0°C due to the stability of the chelate, but -40°C is safer for strict chiral preservation.
-
Reduction: Slowly add LiAlH4 (1.0 M in THF, 12 mmol) dropwise over 20 minutes.
-
Mechanistic Note: The hydride adds to the carbonyl. The Li+ forms the chelate.
-
-
Monitoring: Stir at 0°C for 30–60 minutes. Monitor by TLC (disappearance of amide).
-
Quenching (Critical):
-
Cool to -10°C.
-
Quench carefully with saturated aqueous KHSO4 (or 1M HCl).[1] The acidity is required to break the N-O chelate and hydrolyze the hemiaminal to the aldehyde.
-
-
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with 1M HCl, saturated NaHCO3, and brine. Dry over Na2SO4.[1]
-
Purification: Flash chromatography (Hexanes/EtOAc). Aldehydes are unstable; use immediately or store under Argon at -20°C.[1]
Protocol B: Synthesis of Chiral Peptidyl Ketones (Grignard)
Objective: Introduction of a carbon chain (R-group) to form a ketone with retention of stereochemistry.[1]
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask. Add N-Boc-D-leucine Weinreb amide (5 mmol) and anhydrous THF (25 mL).
-
Activation: Cool to -78°C (Acetone/Dry Ice bath).
-
Addition: Add the Grignard reagent (R-MgBr, e.g., Phenylmagnesium bromide) (1.5 to 2.0 equiv) dropwise.
-
Note: Excess Grignard is tolerated because the stable intermediate prevents double addition.
-
-
Reaction: Allow to warm to 0°C over 2 hours.
-
Quench: Pour the reaction mixture into a vigorously stirring mixture of ice and 1M HCl.
-
Why? Rapid hydrolysis prevents racemization of the
-proton which can occur if the ketone equilibrates in basic conditions.
-
-
Isolation: Extract with ether or EtOAc. Purify via silica gel chromatography.
Data Summary & Quality Control
To ensure the integrity of the D-configuration, the following QC parameters are recommended.
| Parameter | Specification | Method | Notes |
| Appearance | White to off-white solid | Visual | Low melting point solid or viscous oil.[1] |
| Purity | > 98% | HPLC (C18) | Monitor for free amine (Boc loss).[1] |
| Enantiomeric Excess (ee) | > 99% | Chiral HPLC | Column: Chiralcel OD-H or AD-H. Mobile Phase: Hexane/IPA.[1] |
| Optical Rotation | Specific to R-group | Polarimetry | Compare to literature for D-isomer (usually opposite sign to L).[1] |
| Identity | Consistent | 1H-NMR | Characteristic N-OMe singlet (~3.7 ppm) and N-Me singlet (~3.2 ppm).[1] |
Troubleshooting Guide
Issue: Racemization observed in product.
-
Cause: Basic conditions during workup or high temperature during Grignard addition.[1]
-
Solution: Ensure quenching is acidic (KHSO4) and performed cold. Do not allow the ketone product to sit in basic magnesium salts.
Issue: Low Yield of Aldehyde (Over-reduction to Alcohol).
-
Cause: Collapse of the chelate during reaction (insufficient Li+ coordination) or excess LiAlH4 at high temps.
-
Solution: Switch to DIBAL-H at -78°C. DIBAL-H is bulkier and often provides better selectivity for aldehydes if LiAlH4 fails.[1]
Issue: Incomplete Reaction.
-
Cause: Steric hindrance of the Boc group and the D-leucine side chain (isobutyl).
-
Solution: Allow the reaction to warm to Room Temperature after the reagents are mixed and the initial exotherm has subsided. The chelate is generally stable at RT.
References
-
Original Methodology: Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.[1] Link[1]
-
Application in Peptide Synthesis: Fehrentz, J. A., & Castro, B. (1983). An efficient synthesis of optically active alpha-(t-butoxycarbonylamino)-aldehydes from alpha-amino acids. Synthesis, 1983(8), 676-678.[1]
-
Grignard Addition Protocol: Sureshbabu, P., et al. (2019). Chemoselective Synthesis of Aryl Ketones from Amides and Grignard Reagents via C(O)-N Bond Cleavage. The Journal of Organic Chemistry. Link[1]
-
Aldehyde Stability: Jurczak, J., & Golebiowski, A. (1989). Optically active N-protected α-amino aldehydes in organic synthesis. Chemical Reviews, 89(1), 149-164.[1] Link[1]
-
Compound Data (L-Isomer Reference): N-Boc-L-leucine N'-methoxy-N'-methylamide. Chemical Book/AChemBlock. Link (Note: D-isomer is the enantiomer of CAS 87694-50-6).[1]
Troubleshooting & Optimization
Preventing over-addition in Weinreb ketone synthesis
Welcome to the technical support center for the Weinreb Ketone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful reaction. Here, you will find in-depth answers to common questions and a comprehensive troubleshooting guide to help you overcome experimental challenges, specifically focusing on the prevention of the common side reaction: over-addition to form a tertiary alcohol.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of the Weinreb ketone synthesis over using other acylating agents like esters or acid chlorides?
The principal advantage of the Weinreb-Nahm ketone synthesis is the reliable prevention of over-addition. When organometallic reagents (e.g., Grignard or organolithium reagents) react with esters or acid chlorides, the initially formed ketone is often more reactive than the starting material. This leads to a second nucleophilic attack, yielding an undesired tertiary alcohol as a significant byproduct. The Weinreb amide, by contrast, allows for the clean isolation of the ketone product.
Q2: How does the Weinreb amide prevent this "over-addition"?
The prevention of over-addition is due to the formation of a uniquely stable tetrahedral intermediate. After the initial nucleophilic attack on the amide carbonyl, the metal cation (e.g., Mg²⁺ or Li⁺) is chelated in a stable five-membered ring involving the carbonyl oxygen and the methoxy oxygen of the amide. This chelated intermediate is stable at low reaction temperatures and does not collapse to form the ketone until an aqueous workup is performed. By the time the ketone is liberated, any excess organometallic reagent has been quenched, thus preventing a second addition.
Q3: Is the stable tetrahedral intermediate always guaranteed? What factors can cause it to break down prematurely?
While generally stable, the intermediate's stability is not absolute and is highly dependent on reaction conditions. Factors that can lead to its premature collapse and subsequent over-addition include:
-
Elevated Temperatures: The intermediate is only stable at low temperatures. Allowing the reaction to warm up before quenching can lead to its decomposition.
-
Highly Reactive Reagents: Extremely reactive or sterically hindered nucleophiles can sometimes promote side reactions, such as the elimination of the methoxide group.
-
Improper Quenching: A rapid or uncontrolled quench can generate localized heat, causing the breakdown of the intermediate before all the organometallic reagent is consumed.
Q4: Can I use any organometallic reagent with a Weinreb amide?
The Weinreb ketone synthesis is compatible with a wide variety of nucleophiles, including Grignard reagents, organolithium reagents, and organocuprates. It tolerates a broad range of functional groups in both the amide and the nucleophile, such as esters, silyl ethers, and N-protected amino acids. However, the reactivity of the organometallic reagent should be considered, as highly basic or hindered reagents may require careful optimization of reaction conditions.
Q5: Besides ketones, what other functional groups can be synthesized from Weinreb amides?
Weinreb amides are versatile intermediates. They can be reduced to aldehydes using hydride reagents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H). The same principle of a stable intermediate applies, preventing over-reduction to the primary alcohol.
The Mechanism: Visualizing Stability
The key to preventing over-addition lies in the stability of the tetrahedral intermediate. The following diagram illustrates this crucial step.
Caption: Mechanism of the Weinreb Ketone Synthesis.
Troubleshooting Guide
Even with a robust protocol, experimental issues can arise. This guide addresses common problems, their probable causes, and actionable solutions.
Problem 1: Formation of Tertiary Alcohol (Over-addition Product)
| Probable Cause | Solution | Scientific Rationale |
| Reaction temperature too high. | Maintain a low temperature (typically -78 °C to 0 °C) throughout the addition and stirring. Use a cryocooler or a well-maintained dry ice/acetone bath. | The stability of the crucial tetrahedral intermediate is highly temperature-dependent. At higher temperatures, it can collapse prematurely to the ketone, which then reacts with the remaining organometallic reagent. |
| Slow addition of organometallic reagent. | Add the organometallic reagent at a steady, dropwise rate to the cooled solution of the Weinreb amide. | Slow addition prevents localized "hot spots" and ensures the concentration of the nucleophile does not overwhelm the rate of intermediate formation. |
| Insufficiently rapid quenching. | Quench the reaction while it is still cold by rapidly adding a pre-cooled quenching solution (e.g., saturated aq. NH₄Cl or 1M HCl). | A rapid, cold quench ensures that any excess organometallic reagent is destroyed before the tetrahedral intermediate has a chance to warm up and collapse. |
| Incorrect stoichiometry. | Use a slight excess (1.1-1.5 equivalents) of the organometallic reagent. Titrate Grignard or organolithium reagents before use to determine their exact concentration. | While excess reagent is needed to drive the reaction to completion, a large excess can increase the likelihood of over-addition if the intermediate is not perfectly stable. |
Problem 2: Low or No Conversion of Starting Material
| Probable Cause | Solution | Scientific Rationale |
| Inactive organometallic reagent. | Use freshly prepared or recently titrated organometallic reagents. Ensure anhydrous conditions are strictly maintained, as these reagents are highly sensitive to moisture and air. | Grignard and organolithium reagents degrade upon exposure to atmospheric moisture or oxygen, leading to a lower effective concentration and incomplete reaction. |
| Reaction temperature too low. | While low temperatures are crucial, some less reactive organometallic reagents may require a slightly higher temperature (e.g., -40 °C or 0 °C) to react efficiently. Monitor the reaction by TLC or LCMS to find the optimal temperature. | There is a kinetic balance between the rate of the desired reaction and the stability of the intermediate. Overly low temperatures may slow the reaction to an impractical rate. |
| Steric hindrance. | For highly hindered substrates or nucleophiles, longer reaction times or a less sterically demanding nucleophile may be necessary. In some cases, a different synthetic route may be required. | Severe steric clash can raise the activation energy of the nucleophilic attack, significantly slowing down or preventing the reaction. |
Experimental Protocols
Protocol 1: General Procedure for Weinreb Ketone Synthesis
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve the Weinreb amide (1.0 eq) in anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O) in a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Cooling: Cool the solution to the desired temperature (typically -78 °C).
-
Addition: Add the organometallic reagent (1.1-1.5 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the mixture at the low temperature for the recommended time (typically 1-3 hours). Monitor the reaction progress by TLC or LCMS.
-
Quenching: While the reaction is still cold, quench by the rapid addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting crude ketone by flash column chromatography.
Troubleshooting Workflow
The following diagram outlines a logical approach to troubleshooting common issues in the Weinreb ketone synthesis.
Caption: A logical workflow for troubleshooting the Weinreb synthesis.
References
-
Wikipedia. Weinreb ketone synthesis. [Link]
-
Organic Chemistry Portal. Weinreb Ketone Synthesis. [Link]
-
Abdel-Magid, A. F. (2016). Synthesis of Weinreb and their Derivatives (A Review). ProQuest. [Link]
-
Prakoso, N. I., Matsuda, F., & Umezawa, T. (2021). Efficient synthesis of α,β-dichlorinated ketones from α,β-dichlorinated Weinreb amides through a simple work-up procedure. RSC Publishing. [Link]
-
Caputo, D. F., et al. (2018). Weinreb Amides as Privileged Acylating Agents for Accessing α-Substituted Ketones. Thieme. [Link]
-
Borrell, A. (2023). The Science Behind Ketone Synthesis: The Weinreb Amide Approach. S emprun. [Link]
-
Mentzel, M. (2000). Weinreb amides. APPa. [Link]
-
Yilmaz, I. (2018). synthesis of ketones by utilizing thioesters as “radical weinreb amides”. Treasures @ UT Dallas. [Link]
-
Ogiwara, Y., et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega. [Link]
-
Khalid, M., Mohammed, S., & Kalo, A. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). ResearchGate. [Link]
-
Khalid, M., et al. (2020). Synthesis of Weinreb and their Derivatives (A-Review). ResearchGate. [Link]
-
Grokipedia. (2023). Weinreb ketone synthesis. . [Link]
-
Salvino, J. M., et al. (1998). Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide. ACS Publications. [Link]
-
Reich, H. J. (2025). The Acylation of Organometallic Reagents. University of Wisconsin. [Link]
-
Rossi, F., & Procter, D. J. (2020). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. MDPI. [Link]
-
Khalid, M., Mohammed, S., & Kalo, A. (2019). Recent Developments in Weinreb Synthesis and Their Applications. ResearchGate. [Link]
-
Chemistry Stack Exchange. (2016). Why does the reduction of a Weinreb amide give an aldehyde instead of an amine?. [Link]
-
Seong, M. R., et al. (2006). The Reaction of Organometallic Compounds with the Weinreb Amide of 3,7-Dichloroquinoline-8-carboxylic Acid. Taylor & Francis Online. [Link]
-
Grokipedia. (2023). Weinreb ketone synthesis. [Link]
-
SynArchive. Weinreb Ketone Synthesis. [Link]
-
Chemiz. (2025). Weinreb ketone synthesis. YouTube. [Link]
-
Organic Chemistry Portal. Synthesis of hydroxamates (Weinreb amides). [Link]
-
Wilson, G. L. O., Abraha, M., Krause, J. A., & Guan, H. (2023). One-Pot, Telescoped Alkenylation of Amides via Stable Tetrahedral Intermediates as Lithium Enolate Precursors. ACS Publications. [Link]
-
Reddit. (2020). [Problem] Weinreb-Ketone synthesis / Isoxazoles. [Link]
- Filo. (20
Side reactions of N-Boc-D-leucine N'-methoxy-N'-methylamide
[1]
Product: N-Boc-D-leucine N'-methoxy-N'-methylamide
Application: Chiral building block for ketones/aldehydes via nucleophilic addition.[1]
Critical Quality Attribute: Enantiomeric Purity (
Part 1: Critical Failure Analysis (Troubleshooting)
Module A: Racemization (Loss of Chirality)
Symptom: Product shows low optical rotation or HPLC analysis reveals the presence of the L-isomer (enantiomer). Diagnosis: Racemization typically occurs during the coupling step (formation of the amide) via the formation of an oxazolone (azlactone) intermediate. While urethane protecting groups (like Boc) suppress this compared to acyl groups, it is not impossible, especially with D-Leucine's bulky isobutyl side chain causing steric drag.[1]
The Mechanism of Failure
Under basic conditions, the activated amino acid can cyclize to form an oxazolone. The
Figure 1: The kinetic competition between direct coupling (Green) and the racemization pathway (Red).
Corrective Actions
| Variable | Recommendation | Technical Rationale |
| Coupling Reagent | Use EDC/HOBt or HATU/HOAt | Benzotriazole additives (HOBt/HOAt) react with the oxazolone to reopen the ring rapidly, restoring the activated ester before racemization can occur [1].[1] |
| Base Selection | DIEA (Hünig's Base) or Collidine | Avoid Triethylamine (TEA).[1] TEA is less sterically hindered and strong enough to abstract the |
| Pre-activation | Minimize Time (< 2 mins) | Do not let the activated ester sit with base before adding the N,O-dimethylhydroxylamine. Add the amine salt simultaneously with the base if possible. |
Module B: Nucleophilic Addition Failures (Grignard/Lithium)
Symptom: Formation of tertiary alcohol (over-addition) or recovery of starting material. Diagnosis: The success of Weinreb chemistry relies on the stability of the Five-Membered Chelate . If this chelate fails to form or collapses prematurely, the ketone product is released during the reaction and reacts again with the organometallic reagent.
The Mechanism of Stability
The magnesium or lithium atom must bridge the carbonyl oxygen and the methoxy oxygen.
Figure 2: The stability of the tetrahedral intermediate is the gatekeeper against over-addition.
Corrective Actions
-
Temperature Control: Maintain reaction at -78°C to 0°C . Do not allow to warm to room temperature until after quenching if you observe over-addition [3].
-
Stoichiometry: Use at least 2.5 equivalents of Grignard. The first equivalent acts as a base to deprotonate the Boc-NH proton (forming a magnesium amide), which is non-reactive. The second equivalent performs the nucleophilic attack.
-
Note: If you use only 1.1 eq, you will recover starting material because the Grignard is consumed by the NH proton.
-
-
Quenching: Quench with saturated
or dilute cold. A "reverse quench" (pouring reaction mixture into acid) is often superior to prevent local heating spikes.[1]
Module C: Boc-Group Instability
Symptom: Loss of the Boc group (free amine detected) or formation of N-carboxyanhydrides (NCAs).[1] Diagnosis: The Boc group is acid-labile.[1] While stable to the basic conditions of Weinreb formation and Grignard addition, it is vulnerable during workup .
-
Avoid: Washing the organic layer with strong acids (1M HCl or lower pH) for extended periods.
-
Solution: Use 5%
or Citric Acid for acidic washes.[1] These are mild enough to remove unreacted amines/coupling reagents without cleaving the Boc group [4].
Part 2: Standardized Synthesis Protocol (Self-Validating)
To ensure high enantiomeric excess (
Reagents:
-
N-Boc-D-Leucine (1.0 eq)[1]
-
N,O-Dimethylhydroxylamine HCl (1.1 eq)[1]
-
EDC
HCl (1.1 eq) -
HOBt (1.1 eq)
-
N-Methylmorpholine (NMM) (3.0 eq) — Preferred over TEA to reduce racemization risk.[1]
-
DCM (Solvent)
Step-by-Step:
-
Dissolution: Dissolve N-Boc-D-Leucine in DCM (
) at . -
Activation: Add HOBt and EDC. Stir for 15 minutes.
-
Amine Addition: Add N,O-dimethylhydroxylamine
HCl. -
Base Addition: Add NMM dropwise.
-
Why dropwise? To prevent a localized high-pH spike that triggers oxazolone formation.[1]
-
-
Reaction: Warm to RT and stir 12h.
-
Workup: Wash with 5% citric acid (removes excess amine/EDC), then sat.[1]
(removes unreacted acid), then brine. -
Validation: Check optical rotation. If
differs significantly from literature (approx to depending on solvent), racemization occurred.
Part 3: Frequently Asked Questions (FAQs)
Q1: Why am I seeing a tertiary alcohol impurity even at -78°C? A: Check your quench. If you add water/acid too slowly, the heat of neutralization can locally warm the mixture, collapsing the intermediate while active Grignard is still present. Use a reverse quench (pour reaction into cold acid).[1]
Q2: Can I use TBTU or HATU instead of EDC? A: Yes. HATU is excellent for sterically hindered amino acids like Leucine.[1] However, HATU is more reactive; ensure you use HOAt as an additive to suppress racemization, and use Collidine (TMP) as the base [1].
Q3: The reaction is very slow. Can I heat it? A: Heating N-Boc-amino acid activations is risky.[1] It drastically increases the rate of racemization. It is better to increase the concentration or use a more potent coupling agent (like HATU) at room temperature than to apply heat.
Q4: My product is an oil. How do I crystallize it? A: N-Boc-D-leucine Weinreb amide is typically a viscous oil or low-melting solid.[1] If high purity is required, flash chromatography (Hexane/EtOAc) is standard. Crystallization is difficult due to the flexible isobutyl chain and the rotamers of the amide bond.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link
-
Carpino, L. A., et al. (2002).[1] The Diisopropylcarbodiimide/ 1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Practice. The Journal of Organic Chemistry, 67(19), 6866-6876. Link
-
Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents.[1][3][4] Tetrahedron Letters, 22(39), 3815-3818.[1] Link
-
Han, G., et al. (2004).[1] Recent development of peptide coupling reagents in organic synthesis.[1] Tetrahedron, 60(11), 2447-2467.[1] Link
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting N-Boc-D-leucine N'-methoxy-N'-methylamide Grignard reactions
Executive Summary
Converting N-Boc-D-leucine N'-methoxy-N'-methylamide (Weinreb amide) to its corresponding ketone via Grignard addition is a high-value transformation in drug development, particularly for preserving the D-configuration of the leucine side chain. However, this reaction presents a unique "stoichiometric trap" due to the N-Boc protecting group.
This guide addresses the three most common failure modes:
-
Stalled Conversion (50% Yield): Caused by the acidic carbamate proton.
-
Boc-Deprotection: Caused by overly aggressive acidic workup.
-
Racemization: Caused by unsuppressed alpha-proton abstraction.
Part 1: The "Golden Path" Protocol
Do not use standard Grignard protocols for this substrate. The presence of the N-Boc group requires modified stoichiometry and workup.
Optimized Parameters:
| Parameter | Recommendation | Rationale |
| Stoichiometry | 3.0 Equivalents of Grignard | Critical: The first equivalent acts as a base to deprotonate the N-Boc amide (N-H). The second equivalent performs the nucleophilic attack. The third ensures kinetic driving force. |
| Temperature | 0 °C , then warm to RT | Addition at 0 °C prevents side reactions; warming drives the breakdown of the bulky tetrahedral intermediate. |
| Solvent | Anhydrous THF (0.2 M) | THF coordinates Mg, stabilizing the Weinreb chelate better than Et2O. |
| Quench/Workup | 10% Citric Acid (aq) | Strong enough to break the Mg-chelate, weak enough to preserve the acid-sensitive N-Boc group. |
Step-by-Step Workflow:
-
Setup: Flame-dry a 2-neck round-bottom flask under Argon.
-
Dissolution: Dissolve N-Boc-D-leucine Weinreb amide (1.0 equiv) in anhydrous THF. Cool to 0 °C .[1][2]
-
Addition: Add Grignard reagent (R-MgX, 3.0 equiv ) dropwise over 20 minutes.
-
Note: Gas evolution (alkane release) will occur immediately as the N-H is deprotonated. This is normal.
-
-
Reaction: Stir at 0 °C for 1 hour, then allow to warm to Room Temperature (RT) for 1–2 hours. Monitor by TLC/LCMS.
-
Quench (Critical): Cool back to 0 °C. Quench by dropwise addition of saturated NH4Cl, followed by 10% aqueous Citric Acid until pH ~4.
-
Why? NH4Cl alone often fails to break the stable Weinreb-Magnesium chelate, leading to emulsions and low recovery. Citric acid facilitates clean hydrolysis without deprotecting the Boc.
-
-
Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.
Part 2: Mechanism & Visualization
Understanding the "Dianion Intermediate" is key to troubleshooting. Unlike simple esters, your substrate becomes a negatively charged species before the nucleophilic attack occurs.[3]
Caption: The reaction proceeds via an initial deprotonation of the carbamate N-H, requiring >1 equivalent of Grignard reagent before any product formation can occur.[4]
Part 3: Troubleshooting Center (Q&A)
Issue 1: "I used 1.2 equivalents of Grignard, but I recovered 50% starting material."
Diagnosis: Stoichiometric Failure. Technical Explanation: The N-Boc group contains an acidic proton (Carbamate N-H, pKa ~17). Grignard reagents (pKa ~50) act as bases faster than they act as nucleophiles.
-
0.0 to 1.0 eq Grignard: Consumed entirely by deprotonating the nitrogen. No ketone is formed.
-
1.0 to 2.0 eq Grignard: Only the excess (>1.0) is available to attack the Weinreb carbonyl.[4][5][6][7] Solution: Always use at least 2.5 to 3.0 equivalents of Grignard reagent. The first equivalent is "sacrificial."
Issue 2: "My product formed, but the Boc group is missing (free amine observed)."
Diagnosis: Aggressive Workup. Technical Explanation: The Weinreb intermediate is a stable 5-membered magnesium chelate. It requires acid to hydrolyze (break apart) and release the ketone. However, standard protocols often suggest 1M HCl or H2SO4. The tert-butyloxycarbonyl (Boc) group is acid-labile and will cleave at pH < 2, especially if the workup takes time. Solution: Switch to 10% Citric Acid or 0.5M KHSO4 for the hydrolysis step. These are acidic enough (pH ~3-4) to disrupt the magnesium chelate but mild enough to leave the Boc group intact [1].
Issue 3: "I see the ketone, but the optical rotation is off (Racemization)."
Diagnosis: Alpha-Deprotonation or Thermal Epimerization. Technical Explanation: While Weinreb amides are generally resistant to racemization, the alpha-proton in N-Boc-leucine is adjacent to both a carbonyl and a carbamate, making it susceptible to abstraction by the basic Grignard reagent. Solution:
-
Keep it Cold: Ensure the addition happens strictly at 0 °C.
-
Add LiCl: Adding anhydrous LiCl (1.0 eq) can increase the electrophilicity of the Grignard via a "Turbo-Grignard" mechanism (forming R-MgCl·LiCl), allowing the reaction to proceed faster at lower temperatures, reducing the window for racemization [2].
Issue 4: "The reaction mixture turned into a solid gel/emulsion during workup."
Diagnosis: Magnesium Hydroxide precipitation. Technical Explanation: Magnesium salts form gelatinous precipitates (Mg(OH)2) at neutral/basic pH, trapping your organic product. Solution: Add Rochelle's Salt (Potassium Sodium Tartrate) solution during the workup. Tartrate binds magnesium ions into a water-soluble complex, breaking the emulsion and allowing for a clean phase separation.
Part 4: Data & Reference Specifications
Reagent Compatibility Table
| Reagent | Function | Compatibility with N-Boc | Notes |
| HCl (1M) | Chelate Hydrolysis | Low | High risk of Boc removal. Avoid if possible. |
| Citric Acid (10%) | Chelate Hydrolysis | High | Recommended standard. |
| NH4Cl (sat.) | Quench | High | Safe, but may not fully break the chelate (low yield). |
| R-Li (Lithium) | Nucleophile | Medium | More reactive than Grignard; higher risk of side reactions. |
References
-
Nahm, S.; Weinreb, S. M. "N-Methoxy-N-methylamides as effective acylating agents."[8] Tetrahedron Letters, 1981 , 22(39), 3815–3818.
-
Krasovskiy, A.; Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, 2004 , 43(25), 3333–3336.
-
Fehrentz, J. A.; Castro, B. "An Efficient Synthesis of Optically Active Alpha-(t-Butoxycarbonylamino)-Aldehydes from Alpha-Amino Acids." Synthesis, 1983 , 1983(08), 676–678.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Minimizing Racemization in Boc-Amino Acid Coupling
Welcome to the Advanced Peptide Synthesis Support Module. Topic: Minimizing Racemization in Boc-Chemistry Workflows Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Introduction: The "Chiral Integrity" Mandate
In Boc-solid phase peptide synthesis (SPPS) and solution-phase Boc chemistry, maintaining chiral purity is non-negotiable. While the tert-butyloxycarbonyl (Boc) group itself acts as a "urethane shield" against racemization during activation, this protection is not absolute.
The risk of racemization spikes in three specific scenarios:
-
Histidine & Cysteine Coupling: Side-chain autocatalysis or high acidity of the
-proton. -
Segment Condensation: Coupling a peptide fragment (C-terminal amide) rather than a single amino acid (C-terminal urethane).
-
Improper Base Usage: Over-basification during neutralization or activation.
This guide provides a mechanistic understanding and actionable protocols to virtually eliminate racemization in your Boc workflows.
Module 1: The Mechanism of Failure
To prevent racemization, you must understand how it happens. It is rarely random; it is a chemical cascade driven by the Oxazolone (Azlactone) Pathway .
The Oxazolone Pathway
When an amino acid is activated (e.g., by a carbodiimide), it forms an O-acylisourea. If a nucleophile (amine) is not immediately available, the carbonyl oxygen of the upstream amide/urethane can attack the activated carbonyl.
-
Scenario A (Safe): In a standard Boc-amino acid, the nitrogen is part of a urethane (Boc). The oxygen on the Boc group is less nucleophilic, making oxazolone formation slow and difficult.
-
Scenario B (High Risk): In segment condensation (coupling a peptide fragment), the C-terminal amino acid has an amide bond. This amide oxygen is highly nucleophilic, rapidly forming an oxazolone.
Once the oxazolone forms, the
Caption: The "Race Against Time": Additives must intercept the activated species before the oxazolone ring closes and base-catalyzed racemization occurs.
Module 2: Troubleshooting Guide
Identify your specific issue below to find the validated solution.
Scenario 1: General Loss of Chiral Purity (>1% D-Isomer)
Diagnosis: Likely caused by "Over-Activation" or "Over-Basification." The Fix: The Collidine/Oxyma System .
| Parameter | Standard Protocol (Risk) | Optimized Protocol (Safe) |
| Coupling Reagent | HBTU / HATU | DIC (Diisopropylcarbodiimide) |
| Additive | HOBt (legacy) | Oxyma Pure (superior suppression) |
| Base | DIEA (Diisopropylethylamine) | 2,4,6-Collidine (TMP) |
| Solvent | DMF | DCM/DMF (1:1) or NMP |
-
Why Collidine? Collidine (2,4,6-trimethylpyridine) is a "hindered base."[1] It is basic enough to neutralize the acid but sterically too bulky to easily abstract the
-proton of the amino acid, effectively shutting down the enolization pathway [1][4]. -
Why Oxyma? Oxyma reacts faster than HOBt to convert the dangerous O-acylisourea into a stable (but reactive) Oxyma ester, preventing oxazolone formation [2][3].
Scenario 2: Histidine Racemization
Diagnosis: The imidazole ring acts as an intramolecular base, self-catalyzing the proton abstraction (Autocatalysis). The Fix: Correct Side-Chain Protection.
-
Avoid: Boc-His(Tos)-OH . While common, the electron-withdrawing Tosyl group can sometimes increase the acidity of the
-proton. Furthermore, if the Tosyl group is prematurely cleaved, the free imidazole causes rapid racemization. -
Recommended: Boc-His(Dnp)-OH (Dinitrophenyl) or Boc-His(Bom)-OH (Benzyloxymethyl).
-
Note: Dnp requires a specific thiolysis step for removal before HF cleavage.
-
Protocol: Couple Boc-His(Dnp)-OH using DIC/Oxyma/Collidine . Keep temperature < 25°C (never heat Histidine).
-
Scenario 3: Segment Condensation (Fragment Coupling)
Diagnosis: You are coupling Fragment A-OH + Fragment B-NH2. Fragment A has a C-terminal amide, meaning it lacks the urethane protection. Oxazolone formation is extremely rapid. The Fix:
-
Reagent: Use DIC/HOAt or DIC/Oxyma . Avoid phosphonium salts (PyBOP) unless strictly necessary.
-
Stoichiometry: Use exactly 1.0 equivalent of base (or no base if possible).
-
Strategy: If possible, design fragments so the C-terminus is Glycine or Proline (which cannot racemize).
Module 3: The "Safe-Coupling" Decision Workflow
Use this logic gate to select your reagents for every coupling step.
Caption: Decision tree for minimizing racemization based on amino acid type and coupling strategy.
Module 4: Frequently Asked Questions (FAQ)
Q1: Why not just use HATU for everything? It's the strongest faster coupler. A: "Fastest" does not mean "cleanest." HATU is uronium-based and requires a base (DIEA) to function. If you use excess base or if the coupling is slow (steric hindrance), the excess base will chew up the chiral center. For sensitive couplings, carbodiimides (DIC) are safer because they don't require tertiary amines to activate the acid [5].
Q2: Can I use Microwave synthesis for Boc-His/Cys? A: Proceed with extreme caution. While microwave heating accelerates coupling, it also accelerates the oxazolone formation.
-
Rule: For His and Cys, turn the microwave OFF or set the maximum temperature to 50°C (standard is often 75°C+). We recommend room temperature coupling for these two residues [6].
Q3: Is HOBt dead? A: Practically, yes. Oxyma Pure has replaced it.[2] Oxyma is safer (not an explosive hazard), more soluble, and shows statistically lower racemization rates in comparative studies [2][3]. If you must use a benzotriazole, HOAt is the more potent alternative to HOBt.
Q4: I'm seeing Cysteine racemization (D-Cys). What is the cause?
A: Cysteine is prone to direct
-
Solution: Switch your base from DIEA to 2,4,6-Collidine . Collidine minimizes the proton abstraction at the
-carbon due to steric bulk.
References
-
Carpino, L. A., et al. (2002). "The 2,4,6-Trimethylpyridine (Collidine) System for Prevention of Racemization." Journal of Organic Chemistry. Link
-
Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion."[3] Chemistry – A European Journal. Link
-
El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Link
-
Romoff, T. T. (2004). "Effect of Base on Racemization in Peptide Coupling." Peptide Science. Link
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. Link
-
Palasek, S. A., et al. (2007). "Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis." Journal of Peptide Science. Link
Sources
Optimization of reaction conditions for N-Boc-D-leucine N'-methoxy-N'-methylamide
Technical Support Center: N-Boc-D-leucine N'-methoxy-N'-methylamide Synthesis
Welcome to the technical support guide for the synthesis and optimization of N-Boc-D-leucine N'-methoxy-N'-methylamide, a key intermediate in modern organic synthesis. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing upon established chemical principles and field-proven methodologies to ensure the success of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the synthesis of this Weinreb amide.
Q1: What is N-Boc-D-leucine N'-methoxy-N'-methylamide, and why is it a valuable synthetic intermediate?
N-Boc-D-leucine N'-methoxy-N'-methylamide is a specific type of activated amide, commonly known as a Weinreb-Nahm amide.[1] Its primary value lies in its controlled reactivity with organometallic reagents (like Grignard or organolithium reagents) and hydrides. Unlike more reactive acyl compounds such as acid chlorides or esters, the Weinreb amide reacts with one equivalent of a nucleophile to form a stable tetrahedral intermediate, which is chelated by the methoxy group.[1][2] This intermediate resists further addition and only collapses to the ketone (or aldehyde upon reduction) during aqueous workup.[3] This unique stability reliably prevents the common problem of over-addition, which would otherwise lead to the formation of a tertiary alcohol.[1][4]
Q2: Why can't I just mix N-Boc-D-leucine with N,O-dimethylhydroxylamine to form the amide?
Directly mixing a carboxylic acid and an amine is generally ineffective for amide synthesis.[5] The acidic proton of the carboxylic acid will instantly neutralize the basic amine, forming an unreactive carboxylate salt and an ammonium salt.[6] To facilitate the reaction, the carboxylic acid's carbonyl group must be "activated" to make it more electrophilic, enabling it to react with the amine nucleophile.[5][7]
Q3: What are the main strategies for activating the carboxylic acid in this synthesis?
There are two primary strategies:
-
Conversion to an Acyl Chloride: The carboxylic acid can be converted to a highly reactive acyl chloride using reagents like oxalyl chloride or thionyl chloride.[4][5] However, this method can generate acidic byproducts (HCl) that may prematurely cleave the acid-sensitive N-Boc protecting group.[8]
-
Use of Coupling Reagents: This is the most common and generally milder approach for amino acid derivatives.[4] Peptide coupling reagents activate the carboxylic acid in situ to form a highly reactive intermediate (e.g., an active ester or O-acylisourea), which is then readily attacked by the amine.[5][9]
Q4: Why is N,O-dimethylhydroxylamine supplied as a hydrochloride salt, and how do I handle it in the reaction?
N,O-dimethylhydroxylamine is a volatile and potentially unstable free amine. The hydrochloride salt ([MeO(Me)NH•HCl]) is more stable, easier to handle, and has a longer shelf life.[1][4] Before it can react as a nucleophile, the salt must be neutralized in situ by adding a non-nucleophilic base, such as N-methylmorpholine (NMM), triethylamine (TEA), or diisopropylethylamine (DIEA), to generate the free amine.[10][11] Typically, one equivalent of base is used to neutralize the salt.
Part 2: Reaction Optimization & Troubleshooting Guide
This section provides detailed solutions to specific problems you may encounter during the synthesis.
Issue 1: Low or No Product Yield
Q: I've run the reaction, but my yield is disappointingly low. What are the most likely causes and how can I fix them?
Low yield is a common issue that can stem from several factors. Let's break down the possibilities.
-
Cause A: Inefficient Carboxylic Acid Activation
-
Explanation: The chosen coupling reagent may not be potent enough for this specific substrate, especially if there is steric hindrance. Carbodiimides like DCC or EDC, while cost-effective, can be sluggish.[9]
-
Solution: Switch to a more powerful activating agent. Onium salt-based reagents like HATU , HBTU , or PyBOP are known for their high efficiency and rapid reaction times, often leading to significantly higher yields.[12] Alternatively, using N,N'-Carbonyldiimidazole (CDI) is an excellent and often clean method for activation.[10][13]
-
-
Cause B: Incomplete Reaction
-
Explanation: The reaction may not have been allowed to proceed to completion. Amide bond formation can sometimes be slower than anticipated depending on the conditions.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material (N-Boc-D-leucine) is still present after the initially planned time, extend the reaction duration. Gentle warming (e.g., to 40 °C) can sometimes accelerate the coupling, but should be done cautiously to avoid potential side reactions like racemization.
-
-
Cause C: Presence of Moisture
-
Explanation: Water in the solvent or on the glassware will hydrolyze the activated carboxylic acid intermediate back to the starting material, effectively killing the reaction. Coupling reagents are also sensitive to moisture.
-
Solution: Use anhydrous solvents (e.g., DCM, DMF) and ensure all glassware is thoroughly oven- or flame-dried before use. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Cause D: Incorrect Stoichiometry
-
Explanation: An incorrect ratio of reagents is a frequent source of error. Using too little coupling reagent will result in incomplete activation, while using too little base will lead to insufficient free N,O-dimethylhydroxylamine.
-
Solution: A slight excess of the coupling reagent and amine (e.g., 1.1 to 1.2 equivalents relative to the carboxylic acid) is often employed to drive the reaction to completion. Ensure at least one full equivalent of base is added relative to the N,O-dimethylhydroxylamine hydrochloride salt.
-
Issue 2: Product Contamination and Purification Difficulties
Q: My crude product shows multiple spots on TLC, and purification is proving difficult. What are these impurities and how can I avoid them?
The nature of the impurities is directly related to the coupling method used.
-
Cause A: Urea Byproducts (from Carbodiimides)
-
Explanation: If you use Dicyclohexylcarbodiimide (DCC), the byproduct dicyclohexylurea (DCU) is notoriously insoluble in many organic solvents and will precipitate from the reaction mixture.[9] If not fully removed, it will contaminate your product.
-
Solution: Filter the crude reaction mixture before the aqueous workup to remove the precipitated DCU. Alternatively, switch to a carbodiimide that produces a more soluble urea. Diisopropylcarbodiimide (DIC) forms a urea that is more soluble and easier to handle, while 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) produces a water-soluble urea that can be easily removed during the aqueous workup.[9][14]
-
-
Cause B: Unreacted Starting Materials & Reagent Byproducts
-
Explanation: Unreacted N-Boc-D-leucine and byproducts from the coupling reagent (e.g., HOBt, DMAP) can be carried through the workup.
-
Solution: A carefully planned aqueous workup is critical. Washing the organic layer with a weak acid (e.g., dilute HCl or KHSO₄ solution) will remove residual bases and unreacted amine.[13][15] A subsequent wash with a weak base (e.g., saturated NaHCO₃ solution) will remove unreacted carboxylic acid and additives like HOBt.[13][15] If impurities persist, column chromatography on silica gel is the definitive purification method.
-
Issue 3: Potential for Racemization
Q: I am concerned about maintaining the stereochemical integrity of the D-leucine center. How can I minimize the risk of racemization?
Racemization is a critical concern when activating amino acids.
-
Explanation: The primary mechanism for racemization involves the formation of a planar 5(4H)-oxazolone intermediate from the activated amino acid.[16] This intermediate can be protonated and deprotonated at the alpha-carbon, scrambling the stereocenter.
-
Solutions:
-
Use Racemization-Suppressing Additives: When using a carbodiimide coupling reagent, always include an additive like 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) .[9][12] These additives react with the initial activated species to form an active ester that is more resistant to oxazolone formation and therefore minimizes racemization.[16]
-
Choose the Right Base: Avoid using an excessive amount of strong tertiary amine base. For sensitive couplings, consider using a weaker base like N-methylmorpholine (NMM) instead of DIEA.[16]
-
Control the Temperature: Perform the reaction at low temperatures (e.g., starting at 0 °C and allowing it to slowly warm to room temperature). Lower temperatures disfavor the formation of the oxazolone intermediate.
-
Use High-Efficiency Reagents: Onium salt reagents that incorporate these additives directly, such as HATU (which is based on HOAt, an even more effective suppressing agent than HOBt) or HCTU, are excellent choices for minimizing racemization.[12]
-
Issue 4: N-Boc Group Instability
Q: I suspect the Boc protecting group is being partially cleaved during my reaction. Why would this happen?
-
Explanation: The tert-butoxycarbonyl (Boc) group is designed to be stable to bases but is labile under acidic conditions.[17] If your reaction conditions generate acid, even catalytically, you can lose the protecting group. This is a particular risk when preparing an acid chloride in situ using reagents like thionyl chloride or oxalyl chloride, as they produce HCl as a byproduct.[8][18]
-
Solution: Avoid methods that generate strong acids. Stick to standard peptide coupling reagents (EDC, HATU, CDI, etc.) in aprotic solvents like Dichloromethane (DCM) or Dimethylformamide (DMF). These methods do not produce acidic byproducts and are fully compatible with the Boc group.[8]
Part 3: Optimized Experimental Protocols & Data
Workflow & Mechanism Visualization
The general workflow involves activation of the carboxylic acid followed by nucleophilic attack by the amine.
Caption: General experimental workflow for Weinreb amide synthesis.
Caption: Simplified mechanism of activation and coupling.
Table 1: Comparison of Common Coupling Reagents
| Reagent Class | Example(s) | Advantages | Disadvantages |
| Carbodiimides | EDC, DIC, DCC | Cost-effective, readily available.[14] | Slower reaction rates; requires additives (HOBt, Oxyma) to suppress racemization; DCC produces insoluble urea byproduct.[9][16] |
| Onium (Aminium) | HATU, HBTU | Very high efficiency and fast reaction rates; low risk of racemization (especially HATU).[12] | Higher cost; phosphonium versions (PyBOP) can have moderate solution stability. |
| Imidazolium | CDI | Clean reaction (byproducts are imidazole and CO₂); cost-effective.[10][13] | Activation can be slower than onium salts; requires a two-step, one-pot procedure.[13] |
Protocol 1: Synthesis using EDC and HOBt
This protocol is a robust and cost-effective starting point.
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add N-Boc-D-leucine (1.0 eq).
-
Dissolve the amino acid in anhydrous Dichloromethane (DCM, approx. 0.2 M).
-
Add 1-Hydroxybenzotriazole (HOBt) (1.1 eq) and N,O-dimethylhydroxylamine hydrochloride (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add N-methylmorpholine (NMM) (1.1 eq) to neutralize the amine salt.
-
In a single portion, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq).
-
Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature.
-
Stir for 12-18 hours, monitoring completion by TLC.
-
Upon completion, dilute the mixture with DCM and transfer to a separatory funnel.
-
Wash sequentially with 5% citric acid solution (2x), saturated sodium bicarbonate solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be purified by silica gel chromatography if necessary.
Protocol 2: High-Efficiency Synthesis using HATU
This protocol is recommended for difficult couplings or when maximizing yield is critical.
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add N-Boc-D-leucine (1.0 eq) and HATU (1.1 eq).
-
Dissolve the solids in anhydrous Dimethylformamide (DMF, approx. 0.2 M).
-
Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add Diisopropylethylamine (DIEA) (2.5 eq). Note: DIEA is a stronger base and is used here to neutralize the amine salt and facilitate the HATU activation.
-
Stir the reaction at 0 °C for 15 minutes, then allow it to warm to room temperature.
-
Stir for 2-4 hours, monitoring completion by TLC.
-
Upon completion, dilute the reaction mixture with Ethyl Acetate and wash extensively with water and then brine to remove the DMF and water-soluble byproducts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by silica gel chromatography.
References
-
Wikipedia. Weinreb ketone synthesis. [Link]
-
Cuevas-Yañez, E., et al. (2021). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]
-
TutorChase. How do you prepare a Weinreb amide?. [Link]
-
Zhang, Z., et al. (2021). Enzymatic Strategies for the Biosynthesis of N‐Acyl Amino Acid Amides. ResearchGate. [Link]
-
Wenxuecity. (2023). Weinreb ketone synthesis. [Link]
-
Fisher Scientific. Amide Synthesis. [Link]
-
Gundala, C., et al. (2019). One-pot synthesis of Weinreb amides employing 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) as a chlorinating agent. Taylor & Francis Online. [Link]
-
Organic Chemistry Portal. Amide synthesis by acylation. [Link]
-
Kantharaju, et al. (2016). Synthesis of Nα-protected aminoacid/peptide Weinreb amides employing N,N'-carbonyldiimidazole. Semantic Scholar. [Link]
-
Niu, T., et al. (2009). A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids. Organic Chemistry Portal. [Link]
- Google Patents. (2005).
-
Quora. How do carboxylic acids form amide?. [Link]
-
Royal Society of Chemistry. (2013). Electronic Supplementary Information. [Link]
-
AAPPTEC. Coupling Reagents. [Link]
-
Reddit. (2020). [Problem] Weinreb-Ketone synthesis / Isoxazoles. [Link]
-
YouTube. (2022). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. [Link]
-
Organic Chemistry Portal. Synthesis of hydroxamates (Weinreb amides). [Link]
-
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. [Link]
-
ResearchGate. (2021). Why did my amide syntesis does not work?. [Link]
-
PrepChem.com. Synthesis of BOC-leucine. [Link]
-
Royal Society of Chemistry. Experimental Procedures. [Link]
-
Aapptec. N-Terminal Deprotection; Boc removal. [Link]
-
YouTube. (2012). Introduction to Weinreb amides. [Link]
-
CRO Splendid Lab Pvt. Ltd. Boc-L-leucine N-Methoxy-N-methylamide. [Link]
-
Sibian-chem. N-Boc-D-leucine N'-methoxy-N'-methylamide. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Organic Syntheses. N-tert-BUTOXYCARBONYL-L-LEUCINAL. [Link]
- Google Patents. (2021).
Sources
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Weinreb ketone synthesis | www.wenxuecity.com [wenxuecity.com]
- 5. Lab Reporter [fishersci.co.uk]
- 6. quora.com [quora.com]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. peptide.com [peptide.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. KR20050112690A - Novel process for the preparation of weinreb amide derivatives - Google Patents [patents.google.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 14. file.globalso.com [file.globalso.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Boc-Protected Amino Groups [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Removal of N,O-Dimethylhydroxylamine Hydrochloride
Topic: Post-Reaction Cleanup & Purification Reagent Focus: N,O-Dimethylhydroxylamine Hydrochloride (Weinreb Amine Salt) Ticket ID: CHEM-SUP-882 Status: Resolved / Guide Published
Executive Summary
N,O-Dimethylhydroxylamine hydrochloride (CAS: 6638-79-5) is the standard reagent for synthesizing Weinreb amides.[1][2] While essential for preventing over-addition of nucleophiles, residual amounts of this amine in your crude product can disastrously quench downstream organometallic reagents (Grignard, Lithium) or complicate chromatographic separation.
This guide provides field-proven protocols for the quantitative removal of this reagent, tailored to the stability of your target molecule.
Part 1: The Physicochemical Trap
To remove this impurity effectively, you must understand its phase behavior. The reagent exists in two states depending on the pH of your workup:[3]
| Property | Hydrochloride Salt (Acidic/Neutral) | Free Amine (Basic) |
| Formula | ||
| Solubility | Highly Water Soluble, Insoluble in DCM/Et₂O | Soluble in Water, Soluble in DCM/EtOAc |
| Volatility | Non-volatile solid | Volatile (B.P. ~42°C) |
| Risk | Trapped in aqueous layer (Good) | Extracts into organic layer (Bad) |
The Common Mistake: Researchers often quench Weinreb syntheses with saturated NaHCO₃ or NaOH. This deprotonates the salt, generating the free amine . Because the free amine has significant organic solubility, it partitions into your organic layer. If you do not evaporate it carefully (it is volatile), it remains as a contaminant.
Part 2: Decision Matrix & Workflows
Visual Guide: Select Your Workup
Figure 1: Strategic decision tree for selecting the appropriate workup method based on substrate stability.
Part 3: Detailed Protocols
Method A: The Acid Wash (Standard)
Use this for: Most pharmaceutical intermediates, non-basic products.
The Logic: By lowering the pH below the pKa of the amine (approx pKa ~4.75), you force the equilibrium entirely toward the ionic hydrochloride salt. This salt is insoluble in organic solvents and washes away quantitatively.
-
Dilution: Dilute the reaction mixture with an organic solvent (Ethyl Acetate or Dichloromethane).
-
Note: Ethyl Acetate is preferred as it separates cleaner from water than DCM.
-
-
The Wash: Wash the organic layer twice with 1M HCl (or 0.5M HCl if groups are moderately sensitive).
-
Ratio: Use roughly 1:1 volume of aqueous acid to organic layer.
-
-
Verification: Check the pH of the aqueous layer.[3] It must be acidic (pH < 2).
-
Final Polish: Wash with Brine to remove residual acid and dry over MgSO₄.
Method B: The Volatility Trap (Acid-Sensitive)
Use this for: Acetals, silyl enol ethers, or products with acid-labile protecting groups (e.g., Boc, THP).[4]
The Logic: Since you cannot protonate the amine, you must exploit its volatility. The free base boils at ~42°C.[2]
-
Quench: Stop the reaction with Saturated NaHCO₃.
-
Extraction: Extract into Et₂O or DCM.
-
Evaporation: Concentrate the organic layer on a rotary evaporator.
-
Critical Step: Do not stop when the solvent is gone. The Weinreb amine is an oil/liquid. You must apply High Vacuum (< 5 mbar) for at least 30–60 minutes.
-
Warning: If your product is also volatile (MW < 150), this method may result in yield loss.
-
Method C: Chromatography (The "Streaking" Issue)
If extraction fails, you must purify via silica gel.
-
The Problem: The amine is polar and basic; it streaks on silica, often co-eluting with polar amides.
-
The Fix: Add 1% Triethylamine to your eluent system (e.g., 1% Et₃N in Hexane/EtOAc). This deactivates the silica protons, sharpening the amine peak and altering its Rf relative to your amide.
Part 4: Troubleshooting & FAQ
Q: Why did my subsequent Grignard reaction fail?
A: Residual N,O-dimethylhydroxylamine is the culprit. Even 5% residual amine can kill a Grignard reaction. The amine has an acidic N-H proton.[5] Your Grignard reagent (R-MgBr) acts as a base first, deprotonating the amine, rather than a nucleophile attacking your amide.
Mechanism of Failure:
Q: How do I detect residual Weinreb amine?
It is often UV-inactive or weak. Use these methods:
-
TLC Stain: Use Ninhydrin or KMnO₄ . The amine usually appears as a distinct spot near the baseline (in non-polar eluents) or streaks.
-
NMR (The Gold Standard): Look for two characteristic singlets in the proton NMR (CDCl₃):
- 3.5 - 3.7 ppm (N-Methoxy group)
- 2.6 - 2.8 ppm (N-Methyl group)
-
Note: In the Weinreb Amide (product), these peaks shift to roughly
3.2 (N-Me) and 3.7 (O-Me), but the N-Me usually broadens or splits due to rotamers. The free amine peaks are usually sharp singlets.
Q: I have an emulsion during the workup. What now?
Weinreb syntheses often use DCC or EDC coupling agents, which generate urea byproducts that stabilize emulsions.
-
Filter First: Pass the biphasic mixture through a Celite pad to remove precipitated ureas.
-
Add Salt: Saturate the aqueous layer with solid NaCl.
-
Change Solvent: If using DCM, switch to CHCl₃ or dilute with more EtOAc.
References
-
Standard Acidic Workup & Synthesis
-
Reagent Properties & Solubility
-
Chromatographic Purification Issues
- Purification of Amides (ResearchG
-
Grignard Interference Mechanisms
- Weinreb Ketone Synthesis - Mechanism and Side Reactions. Organic Chemistry Portal.
Sources
- 1. Method for synthesizing N, O-dimethylhydroxylamine hydrochloride_Chemicalbook [chemicalbook.com]
- 2. N,O-Dimethylhydroxylamine - Wikipedia [en.wikipedia.org]
- 3. US3230260A - Process for the isolation of n,o-dimeth-ylhydroxylamine - Google Patents [patents.google.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Reduction of Amides to Amines and Aldehydes - Chemistry Steps [chemistrysteps.com]
- 6. tutorchase.com [tutorchase.com]
- 7. Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. 99% Pure N-O Dimethylhydroxylamine | High Quality Chemical [ketonepharma.com]
- 10. US5510511A - Process for preparing N,O-dialkylhydroxylamine, its salts or intermediates in their synthesis - Google Patents [patents.google.com]
- 11. chembk.com [chembk.com]
Stability of Weinreb amide to different reagents and pH
Welcome to the technical support guide for the N-methoxy-N-methylamide, universally known in our field as the Weinreb amide. This resource is designed for researchers, synthetic chemists, and drug development professionals who leverage this versatile functional group. Here, we move beyond simple protocols to address the nuanced stability and reactivity challenges you may encounter. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower your experimental design and troubleshooting efforts.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the stability of the Weinreb amide in reactions with organometallics?
The remarkable utility of the Weinreb amide stems from its reaction with organolithium or Grignard reagents to form a stable, five-membered tetrahedral intermediate via chelation.[1][2][3][4] The oxygen of the N-methoxy group coordinates to the metal cation (Mg²⁺ or Li⁺), stabilizing the initial adduct.[4] This chelated intermediate is kinetically stable at low temperatures and prevents the collapse of the tetrahedral structure, which would otherwise regenerate a reactive carbonyl species.[2] Consequently, the common problem of "over-addition"—where a second equivalent of the nucleophile attacks the newly formed ketone—is effectively suppressed.[4][5][6][7] The desired ketone or aldehyde is only liberated upon acidic workup, which breaks down the stable intermediate.[5][7]
Troubleshooting Guide: Reactions with Organometallic Reagents
Q2: My Grignard reaction is giving a low yield of the desired ketone and a complex mixture of byproducts. What's going wrong?
This is a common issue that can usually be traced back to one of several factors. Let's break down the potential causes and solutions.
-
Causality: The stability of the chelated tetrahedral intermediate is key.[4] If this intermediate is not formed efficiently or decomposes prematurely, side reactions will dominate.
-
Troubleshooting Steps:
-
Assess Grignard Reagent Quality: Grignard reagents are notoriously sensitive to air and moisture. Titrate your reagent before use to determine its exact molarity. Old or poorly stored reagents are a primary source of failure.
-
Control the Temperature: While the intermediate is stable, this stability is temperature-dependent. Add the Grignard reagent at a low temperature (typically 0 °C to -78 °C) to favor the formation of the chelated adduct.[8] Allowing the reaction to warm prematurely can lead to decomposition. Quench the reaction at low temperature before warming to room temperature.
-
Check for Acidic Protons: Grignard reagents are strong bases. If your substrate has acidic protons (e.g., -OH, -NH, -SH, terminal alkynes), the Grignard reagent will be consumed in an acid-base reaction before it can add to the amide. Protect these functional groups prior to the reaction. One user reported issues with an acidic proton on an isoxazole ring, which consumed the Grignard reagent.[8]
-
Workup Procedure is Critical: The ketone is liberated during an acidic workup (e.g., aqueous NH₄Cl or dilute HCl).[9] Ensure your quench is sufficiently acidic to fully hydrolyze the magnesium alkoxide complex. If the workup is not effective, you may have difficulty isolating the product. Some workup procedures can lead to emulsions or separation difficulties, which can be mitigated by adding brine to increase the density of the aqueous phase.[10]
-
Q3: I'm using an organolithium reagent and still observing over-addition to form a tertiary alcohol. I thought Weinreb amides prevented this?
While highly effective, the stability of the chelated intermediate is less pronounced with organolithium reagents compared to Grignard reagents.[11] This can sometimes lead to a small amount of the over-addition product.
-
Causality: The lithium-chelated intermediate is generally less stable than its magnesium counterpart.[11] This is particularly true with more reactive or less sterically hindered organolithiums. The reaction temperature becomes even more critical.
-
Troubleshooting Steps:
-
Lower the Temperature: Perform the addition at -78 °C. This is the most critical parameter for preventing the breakdown of the lithium-chelated intermediate.
-
Slow the Addition: Add the organolithium reagent dropwise to avoid any localized warming and to maintain a low concentration of the nucleophile.
-
Consider Solvent Effects: The choice of solvent can influence the stability of the intermediate. Ethereal solvents like THF or cyclopentyl methyl ether (CPME) are standard, as they help solvate the metal cation.[12]
-
Inverse Addition: In difficult cases, consider an "inverse addition" protocol where the Weinreb amide solution is added slowly to the organolithium reagent. This ensures the nucleophile is never in large excess relative to the substrate.
-
Troubleshooting Guide: Hydride Reductions
Q4: I'm trying to synthesize an aldehyde, but my reduction with LiAlH₄ is yielding the corresponding amine. How do I stop the reaction at the aldehyde stage?
This is a classic case of over-reduction. Lithium aluminum hydride (LiAlH₄) is an extremely powerful reducing agent that will readily reduce both the starting amide and the intermediate aldehyde to the amine and alcohol, respectively.[13][14]
-
Causality: The initially formed aldehyde is more reactive towards LiAlH₄ than the starting Weinreb amide. To isolate the aldehyde, you need a reducing agent that is either sterically hindered or less reactive, combined with precise temperature control.[15][16]
-
The Solution: Use Diisobutylaluminum Hydride (DIBAL-H)
DIBAL-H is the reagent of choice for the partial reduction of Weinreb amides to aldehydes.[7][9] Its steric bulk and lower reactivity allow for the reaction to be stopped at the aldehyde stage, provided the conditions are carefully controlled. The reaction proceeds through a stable aluminum-chelated intermediate that does not collapse until aqueous workup.[17]
Experimental Protocol: Reduction of a Weinreb Amide to an Aldehyde with DIBAL-H
-
Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve the Weinreb amide (1.0 equiv) in anhydrous toluene or DCM to a concentration of ~0.1 M in a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is critical that the internal temperature does not rise above -70 °C during the addition.
-
Reagent Addition: Slowly add a solution of DIBAL-H (typically 1.0 M in hexanes, 1.1–1.5 equiv) dropwise via the dropping funnel, ensuring the internal temperature remains at -78 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 30-60 minutes after the addition is complete. Monitor the reaction by TLC or LC-MS if possible.
-
Quenching: While still at -78 °C, slowly and carefully quench the reaction by adding methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).
-
Workup: Allow the mixture to warm to room temperature and stir vigorously until the two layers become clear. This can take several hours. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with an appropriate organic solvent (e.g., EtOAc or DCM).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde. Purify as necessary via column chromatography.
Stability Profile: pH and Other Reagents
Q5: How stable is the Weinreb amide functional group to acidic and basic conditions?
Weinreb amides are generally considered robust and are stable to a wide range of reaction conditions, which is a major advantage of their use.[7] However, they are not indestructible.
-
Acidic Conditions: They are stable to the mild acidic conditions used during aqueous workups (e.g., 1N HCl, sat. aq. NH₄Cl).[9] However, like most amides, they can be hydrolyzed back to the parent carboxylic acid under harsh acidic conditions, typically involving heating with concentrated aqueous acid (e.g., 6N HCl at reflux).[14] Some contexts, like solid-phase synthesis, have shown instability to strong acids like trifluoroacetic acid (TFA).[13]
-
Basic Conditions: Weinreb amides are stable to non-nucleophilic bases (e.g., triethylamine, pyridine, DIPEA). They can withstand mild basic hydrolysis conditions (e.g., room temperature with 1N NaOH), but will hydrolyze upon heating with strong aqueous base.[14] The mechanism follows a standard base-promoted nucleophilic acyl substitution.[14]
Summary of Weinreb Amide Reactivity
| Reagent Class | Specific Reagent | Typical Product | Key Conditions | Common Pitfalls & Troubleshooting |
| Organometallics | Grignard Reagents (R-MgX) | Ketone | THF or Et₂O, -40 °C to 0 °C, then acidic workup | Poor reagent quality; premature warming; acidic protons on substrate.[8] |
| Organolithium Reagents (R-Li) | Ketone | THF, -78 °C, then acidic workup | Higher risk of over-addition; strict temperature control is crucial.[11] | |
| Hydride Reductants | LiAlH₄ | Amine (over-reduction) | THF, 0 °C to reflux | Not suitable for aldehyde synthesis; too reactive.[13] |
| DIBAL-H | Aldehyde | Toluene or DCM, -78 °C, then workup | Temperature must be kept low to prevent over-reduction to the alcohol.[9] | |
| NaBH₄ | No reaction | Typically unreactive towards amides | Not a suitable reagent for reducing Weinreb amides. | |
| pH Conditions | Strong Acid (e.g., 6N HCl, heat) | Carboxylic Acid | Aqueous solution, reflux | Standard amide hydrolysis.[14] |
| Strong Base (e.g., 6N NaOH, heat) | Carboxylate Salt | Aqueous solution, reflux | Standard amide hydrolysis.[14] |
Visual Workflow and Logic Diagrams
Caption: General reaction pathways for Weinreb amides.
Caption: Troubleshooting flowchart for common Weinreb amide reactions.
References
-
Grignard Reaction - Common Conditions. Organic Chemistry Portal. [Link]
-
Study of the Chemoselectivity of Grignard Reagent Addition to Substrates Containing Both Nitrile and Weinreb Amide Functionalities. ResearchGate. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control. The Royal Society of Chemistry. [Link]
-
Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. MDPI. [Link]
-
Recent Developments in Weinreb Synthesis and Their Applications (A-Review). ResearchGate. [Link]
-
The Science Behind Ketone Synthesis: The Weinreb Amide Approach. Papischem. [Link]
-
Weinreb Amides in Organic Synthesis. SlideShare. [Link]
-
Does the weinreb amide form coordination bonds with Li if organolithiums are used? Reddit. [Link]
-
Synthesis of Weinreb and their Derivatives (A-Review). ResearchGate. [Link]
-
Question about working with Weinreb amide resin. Reddit. [Link]
-
Weinreb Ketone Synthesis. Organic Chemistry Portal. [Link]
-
Recent Developments in Weinreb Synthesis and Their Applications. ResearchGate. [Link]
-
Weinreb ketone synthesis. Wikipedia. [Link]
-
Sustainable Asymmetric Organolithium Chemistry: Enantio‐ and Chemoselective Acylations through Recycling of Solvent, Sparteine, and Weinreb “Amine”. NIH National Center for Biotechnology Information. [Link]
-
Preparation of Weinreb Amides Using Organozinc Iodides. ResearchGate. [Link]
-
Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. YouTube. [Link]
-
21.7: Chemistry of Amides. LibreTexts Chemistry. [Link]
-
One-pot sequential 1,2-addition, Pd-catalysed cross-coupling of organolithium reagents with Weinreb amides. RSC Publishing. [Link]
-
Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. MDPI. [Link]
-
DIBALH: from known fundamental to an unusual reaction; chemoselective partial reduction of tertiary amides in the presence of esters. NIH National Center for Biotechnology Information. [Link]
-
Controlled Reduction of Tertiary Amides to The Corresponding Alcohols, Aldehydes, or Amines Using Dialkylboranes and Aminoborohydride Reagents. ResearchGate. [Link]
-
Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. NIH National Center for Biotechnology Information. [Link]
-
Weinreb amide workup extraction issues. Reddit. [Link]
-
Why is LiAlH4 a stronger reducing agent than DIBAL-H. Chemistry Stack Exchange. [Link]
-
Carboxylic acid synthesis by hydrolysis of amides. Organic Chemistry Portal. [Link]
-
Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Chemistry Steps. [Link]
-
Reductions. UT Southwestern Medical Center. [Link]
-
Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A. NIH National Center for Biotechnology Information. [Link]
-
Synthesis of hydroxamates (Weinreb amides). Organic Chemistry Portal. [Link]
-
[Problem] Weinreb-Ketone synthesis / Isoxazoles. Reddit. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Weinreb Ketone Synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 5. Weinreb amides [pubsapp.acs.org]
- 6. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. reddit.com [reddit.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. Sustainable Asymmetric Organolithium Chemistry: Enantio‐ and Chemoselective Acylations through Recycling of Solvent, Sparteine, and Weinreb “Amine” - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. One moment, please... [chemistrysteps.com]
- 17. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
Validation & Comparative
Validation of aldehyde synthesis from N-Boc-D-leucine N'-methoxy-N'-methylamide
Validation of Aldehyde Synthesis from N-Boc-D-leucine N'-methoxy-N'-methylamide
Part 1: Executive Summary & Strategic Analysis
Objective: To validate the synthesis of N-Boc-D-leucinal via the reduction of its Weinreb amide precursor (N-Boc-D-leucine N'-methoxy-N'-methylamide) and objectively compare this route against leading alternatives.
Core Recommendation: The Weinreb Amide Reduction using Lithium Aluminum Hydride (LiAlH
Mechanistic Insight:
The success of this transformation relies on the formation of a stable metal-chelated tetrahedral intermediate. Unlike esters or acid chlorides, which collapse immediately to the aldehyde (and subsequently over-reduce to alcohols), the Weinreb intermediate remains stable in the reaction mixture until an acidic quench is applied. This "masked" aldehyde character prevents over-reduction and protects the labile
Part 2: Mechanistic Visualization
The following diagram illustrates the chelation control that defines the Weinreb reduction's superiority over standard ester reductions.
Figure 1: The stable 5-membered chelate prevents the ejection of the leaving group (N-methoxy-N-methyl amine) until the reaction is quenched, preventing over-reduction.
Part 3: Comparative Methodology Guide
This section compares the Weinreb Reduction (Method A) against the Swern Oxidation of N-Boc-D-leucinol (Method B).
Comparative Data Table
| Feature | Method A: Weinreb Reduction | Method B: Swern Oxidation |
| Starting Material | N-Boc-D-leucine Weinreb Amide | N-Boc-D-leucinol (Alcohol) |
| Reagent | LiAlH | (COCl) |
| Step Count | 1 Step (from amide) | 2 Steps (Ester |
| Yield (Typical) | 85 - 92% | 80 - 88% (Oxidation step only) |
| Racemization Risk | Low (Protected as chelate) | Moderate (Base-mediated enolization risk) |
| Scalability | High (Exothermic but manageable) | Moderate (Cryogenic -78°C required) |
| Purification | Extraction often sufficient | Silica Gel Chromatography often required |
| Safety | Flammable hydrides | Toxic CO evolution; Noxious DMS smell |
Critical Analysis
-
Why Method A (Weinreb) Wins: For D-leucine derivatives, maintaining the unnatural D-configuration is critical. Aldehydes with
-protons are prone to racemization under basic conditions. The Swern oxidation requires triethylamine (base) to generate the ylide; if excess base is used or the temperature rises above -60°C, racemization occurs. The Weinreb method avoids strong bases entirely during the aldehyde release. -
When to use Method B: Use Swern oxidation only if you already have bulk quantities of the alcohol (N-Boc-D-leucinol) available.
Part 4: Validated Experimental Protocol (Method A)
Protocol: Reduction of N-Boc-D-leucine N'-methoxy-N'-methylamide Adapted from Fehrentz & Castro (1983) [1]
Materials & Reagents
-
Substrate: N-Boc-D-leucine Weinreb amide (1.0 equiv).
-
Reductant: LiAlH
(1.2 equiv) in THF (or DIBAL-H in Toluene). -
Solvent: Anhydrous THF (Dryness is critical).
-
Quench: 1M KHSO
or NaHSO (Acidic buffer).
Step-by-Step Procedure
-
Setup: Flame-dry a 2-neck round-bottom flask under Argon/Nitrogen.
-
Dissolution: Dissolve N-Boc-D-leucine Weinreb amide in anhydrous THF (0.2 M concentration). Cool to 0°C (Ice bath).
-
Note: Unlike DIBAL-H reductions of esters (which require -78°C), Weinreb amides can often be reduced at 0°C due to the stability of the intermediate.
-
-
Reduction: Slowly add LiAlH
(1.0 M in THF) dropwise over 15 minutes.-
Observation: Gas evolution (H
) may occur; ensure venting.
-
-
Monitoring: Stir at 0°C for 30–45 minutes. Monitor by TLC (Ethyl Acetate/Hexane 1:1). The amide spot should disappear.
-
Critical Check: The aldehyde does not appear on TLC until after hydrolysis. You are monitoring the consumption of the amide.
-
-
Quench (The "Release"): Carefully pour the reaction mixture into a vigorously stirred beaker containing cold 1M KHSO
and Diethyl Ether.-
Chemistry: This hydrolysis breaks the N-O-Al chelate, releasing the aldehyde.
-
-
Workup: Separate the organic layer.[1] Wash aqueous layer 2x with Ether. Combine organics, wash with 1M HCl (to remove N,O-dimethylhydroxylamine), sat. NaHCO
, and Brine. -
Isolation: Dry over MgSO
, filter, and concentrate in vacuo below 30°C.-
Warning: Aldehydes are unstable. Store at -20°C under Argon immediately.
-
Part 5: Validation & Quality Control (QC)
To confirm the identity and optical purity of the product, the following tests are mandatory.
A. Structural Validation (NMR)
-
H NMR (CDCl
): Look for the diagnostic aldehyde proton signal.- 9.5 – 9.6 ppm (s, 1H): Confirms Aldehyde (-CHO).
- 1.45 ppm (s, 9H): Confirms Boc group integrity.
-
Absence: Ensure no broad singlet at
3.5-4.0 ppm (Alcohol over-reduction) or loss of Boc.
B. Optical Purity (Chiral Integrity)
-
Optical Rotation:
-
Measure
in Methanol or CHCl . -
Expectation: N-Boc-L-leucinal is typically levorotatory (
to ). Therefore, N-Boc-D-leucinal should be Dextrorotatory (Positive, +) [1][2]. -
Note: Compare strictly with a commercial standard or the specific value in Fehrentz & Castro [1].
-
-
Chiral HPLC:
-
Column: Chiralcel OD-H or AD-H.
-
Mobile Phase: Hexane/Isopropanol.
-
Racemization Check: Presence of the L-enantiomer peak indicates thermal or base-induced racemization during workup.
-
Part 6: Decision Workflow
Use this logic tree to finalize your synthesis strategy.
Figure 2: Synthesis decision tree highlighting the Weinreb route as the most direct path.
References
-
Fehrentz, J. A., & Castro, B. (1983). An Efficient Synthesis of Optically Active
-Amino Aldehydes from Amino Acids. Synthesis, 1983(8), 676–678. -
Jurczak, J., & Gołębiowski, A. (1989). Optically Active N-Protected
-Amino Aldehydes in Organic Synthesis. Chemical Reviews, 89(1), 149–164. -
Nahm, S., & Weinreb, S. M. (1981). N-Methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815–3818.
-
Mancuso, A. J., & Swern, D. (1981). Activated dimethyl sulfoxide: useful reagents for synthesis.[1] Synthesis, 1981(03), 165-185.
Sources
A Comparative Guide to Modern Ketone Synthesis: Beyond the Weinreb Amide
For decades, the Weinreb-Nahm ketone synthesis has been a cornerstone of organic chemistry, prized for its ability to tame the reactivity of potent organometallic reagents and halt the reaction cleanly at the ketone stage, avoiding over-addition to the tertiary alcohol.[1][2][3] This is achieved through the formation of a stable, chelated tetrahedral intermediate.[2][4] However, the classic Weinreb protocol is not without its limitations. It necessitates the pre-formation of often sensitive organometallic reagents (Grignard or organolithium compounds) and typically requires activation of a parent carboxylic acid to a more reactive species like an acyl chloride.[4] These requirements can limit functional group tolerance and add steps to a synthetic sequence.[5]
In recent years, the synthetic chemist's toolbox has expanded dramatically. The advent of novel catalytic systems, particularly those leveraging photoredox and transition metal catalysis, has opened new pathways to ketones directly from abundant and bench-stable precursors like carboxylic acids and their simple derivatives. This guide provides an in-depth comparison of these modern alternatives, offering researchers objective data, mechanistic insights, and practical protocols to select the optimal method for their specific synthetic challenge.
The New Wave: Photoredox and Nickel Dual Catalysis
The most significant departure from classical methods involves the synergistic merger of photoredox and transition metal catalysis. These methods generate acyl radicals directly from carboxylic acids or their derivatives under remarkably mild conditions, circumventing the need for stoichiometric organometallic reagents entirely.
Core Principle: Acyl Radical Generation and Cross-Coupling
The general strategy involves the single-electron oxidation of a carboxylic acid (or derivative) to generate an acyl radical. This highly reactive intermediate is then captured by a low-valent transition metal catalyst (commonly nickel) in a cross-coupling cycle with an organic halide or other coupling partner.
A prominent example is the direct coupling of aromatic carboxylic acids with organobromides.[5] The process, enabled by a combination of an iridium or organic photocatalyst and a nickel catalyst, allows for the formation of highly functionalized ketones from readily available starting materials.[5] This approach significantly improves synthetic efficiency and step-economy.[5]
Caption: Fig. 2: Catalytic Cycle for Suzuki-Miyaura Acylation.
Advantages:
-
Excellent functional group tolerance.
-
Uses stable and readily available boronic acids.
-
Avoids strongly basic and pyrophoric organometallic reagents.
Limitations:
-
Still requires the preparation of acyl chlorides from the parent carboxylic acid.
-
Potential for catalyst poisoning by certain functional groups.
Acylation of Less Reactive Organometallics
Long before the Weinreb amide, chemists sought to moderate the reactivity of organometallic reagents to prevent over-addition. The use of organocuprates (Gilman reagents) and organocadmium reagents with highly reactive acyl chlorides remains a viable, if classic, alternative. [6][7][8]
Core Principle: Reactivity Attenuation
Organocuprates and organocadmium reagents are significantly less reactive than their Grignard or organolithium counterparts. [8]They react swiftly with highly electrophilic acyl chlorides but are slow to react with the resulting ketone product, allowing it to be isolated in high yield. [8][9]
Advantages:
-
A straightforward and often high-yielding method for converting acyl chlorides to ketones.
-
Can be more cost-effective than modern catalytic methods for certain applications.
Limitations:
-
Toxicity of cadmium reagents has led to their decline in use.
-
Requires stoichiometric use of the organometallic reagent.
-
The organometallic reagents must still be prepared, often from organolithium or Grignard precursors.
The Green Chemistry Approach: Biocatalysis
Enzymatic synthesis offers a powerful and environmentally benign alternative for preparing specific classes of ketones. While biocatalysis is more widely applied to the asymmetric reduction of ketones, [10][11]specific enzymes can be used for C-C bond formation to construct ketone frameworks.
Core Principle: Enzyme-Mediated C-C Bond Formation
Enzymes such as pyruvate decarboxylase (PDC) can be used in cascade reactions to synthesize valuable products like aromatic α-hydroxy ketones. [12]For instance, PDC can catalyze the C-C bond formation between benzaldehyde and glyoxylic acid, followed by a spontaneous proton transfer, to yield 2-hydroxy-1-phenylethan-1-one. [12]This approach leverages low-cost, simple starting materials under mild, aqueous conditions.
Advantages:
-
Environmentally friendly (aqueous media, ambient temperature/pressure).
-
High selectivity (chemo-, regio-, and enantio-selectivity).
-
Avoids toxic reagents and heavy metals. [13]
Limitations:
-
Substrate scope is often limited to the specific enzyme's tolerance.
-
Requires expertise in biocatalysis and enzyme handling.
-
Reaction optimization can be more complex than traditional organic reactions.
Performance Comparison: A Head-to-Head Look
The following table summarizes key performance metrics for the discussed methods, providing a snapshot for at-a-glance comparison.
| Method | Starting Materials | Key Reagents/Catalyst | Temp. (°C) | Time (h) | Typical Yield (%) | Key Advantage |
| Weinreb Synthesis | Weinreb Amide, Organometallic (R-MgX or R-Li) | N/A | 0 to RT | 1-4 | 75-95 [14] | Prevents over-addition |
| Photoredox/Ni Catalysis | Carboxylic Acid, Organohalide | Ir or Organic Photocatalyst, Ni-catalyst, Ligand | RT | 12-24 | 60-85 [5] | Direct use of acids, high functional group tolerance |
| Decarboxylative Coupling | NHP Ester, Thioester | NiBr₂·dme, Ligand, Zn | 20 | 16-24 | 70-90 [15] | Couples two different activated esters |
| Suzuki-Miyaura Acylation | Acyl Chloride, Boronic Acid | Pd-catalyst, Base | 80-120 | 12-24 | 70-90 [16] | Uses stable boronic acids |
| Gilman Reagent Acylation | Acyl Chloride, Organocuprate (R₂CuLi) | N/A | -78 to RT | 1-3 | 70-90 [14] | Classic, reliable, avoids over-addition |
| Biocatalysis (α-hydroxy) | Benzaldehyde, Glyoxylic Acid | Pyruvate Decarboxylase | 30-40 | 2-6 | >90 [12] | Green, highly selective, mild conditions |
Experimental Protocols
Representative Protocol: Photoredox/Nickel-Catalyzed Synthesis of 4-acetylbiphenyl
This protocol is representative of the direct coupling of a carboxylic acid with an aryl bromide.
Materials:
-
4-phenylbenzoic acid (1 equiv)
-
1-bromoethane (2 equiv)
-
[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (photocatalyst, 1 mol%)
-
NiCl₂·glyme (nickel catalyst, 10 mol%)
-
4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, ligand, 12 mol%)
-
Triphenylphosphine (Ph₃P, 2 equiv)
-
Potassium carbonate (K₂CO₃, 2 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To an oven-dried 8 mL vial equipped with a magnetic stir bar, add 4-phenylbenzoic acid (0.2 mmol, 1 equiv), K₂CO₃ (0.4 mmol, 2 equiv), photocatalyst (0.002 mmol, 1 mol%), NiCl₂·glyme (0.02 mmol, 10 mol%), and dtbbpy (0.024 mmol, 12 mol%).
-
Seal the vial with a septum and purge with argon for 10 minutes.
-
Add anhydrous DMF (2.0 mL), followed by triphenylphosphine (0.4 mmol, 2 equiv) and 1-bromoethane (0.4 mmol, 2 equiv) via syringe.
-
Place the vial approximately 5 cm from a 34W blue LED lamp and stir at room temperature. The reaction should be cooled by a fan to maintain ambient temperature.
-
After 24 hours, quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ketone.
Trustworthiness Note: This self-validating system relies on the precise interplay of the photocatalytic and nickel catalytic cycles. The use of a specific ligand (dtbbpy) is crucial for stabilizing the nickel intermediates and promoting the desired reductive elimination. The phosphoranyl radical, generated in situ from triphenylphosphine, is proposed to facilitate the deoxygenative activation of the carboxylic acid, a key step in forming the acyl radical. [5]
Conclusion
The Weinreb amide remains a powerful and reliable tool in the synthetic chemist's arsenal. However, the landscape of ketone synthesis has evolved significantly. For syntheses demanding high functional group compatibility, step-economy, and the avoidance of harsh organometallic reagents, modern catalytic methods, particularly those involving photoredox/nickel dual catalysis, offer compelling advantages. They enable the direct coupling of abundant carboxylic acids and organohalides under mild conditions, representing a paradigm shift in synthetic strategy. Similarly, established methods like Suzuki-Miyaura acylation provide a robust bridge between classical and modern approaches. By understanding the mechanisms, advantages, and limitations of each alternative, researchers can make more informed and strategic decisions, ultimately accelerating the pace of discovery in chemical and pharmaceutical development.
References
-
Ruzi, R., Liu, K., Zhu, C., & Xie, J. (2020). Upgrading ketone synthesis direct from carboxylic acids and organohalides. Nature Communications. [Link]
-
Wang, J., Cary, B. P., Beyer, P., et al. (2019). Ketones from Nickel-Catalyzed Decarboxylative, Non-Symmetric Cross-Electrophile Coupling of Carboxylic Acid Esters. ChemRxiv. [Link]
-
Davies, A., Fitzpatrick, K., Betori, R., et al. (2020). Combined Photoredox and Carbene Catalysis for the Synthesis of Ketones from Carboxylic Acids. ChemRxiv. [Link]
-
Willetti, G., & Lindhorst, T. (2003). Enzyme-catalyzed regio- and enantioselective ketone reductions. PubMed. [Link]
-
Davies, A., Fitzpatrick, K., Betori, R., et al. (2020). Combined Photoredox and Carbene Catalysis for the Synthesis of Ketones from Carboxylic Acids. PMC - NIH. [Link]
-
Weires, A. G., et al. (2012). Synthesis of Functionalized Dialkyl Ketones From Carboxylic Acid Derivatives and Alkyl Halides. PMC - NIH. [Link]
-
Wikipedia. (n.d.). Weinreb ketone synthesis. Wikipedia. [Link]
-
Li, J., et al. (2022). Combined Photoredox and Carbene Catalysis for the Synthesis of α-Amino Ketones from Carboxylic Acids. ACS Publications. [Link]
-
Chemistry LibreTexts. (2023). Carboxylic Derivatives - Reaction with Organometallic Reagents. Chemistry LibreTexts. [Link]
-
Wang, J., Cary, B. P., Beyer, P., et al. (2019). Ketones from Nickel-Catalyzed Decarboxylative, Non-Symmetric Cross-Electrophile Coupling of Carboxylic Acid Esters. ChemRxiv. [Link]
-
N/A. (2024). Synthesis of ketones via decarboxylative coupling of α< ‐oxocarboxylic acids with aryl halides. ResearchGate. [Link]
-
Liu, Y-Q., et al. (2025). Decarboxylative Cross-Acyl Coupling of Carboxylic Acids with Aldehydes Enabled by Nickel/Photoredox Catalysis. Journal of the American Chemical Society. [Link]
-
Zuo, Z., et al. (2015). Merging Photoredox and Nickel Catalysis: The Direct Synthesis of Ketones by the Decarboxylative Arylation of Oxo Acids. Macmillan Group - Princeton University. [Link]
-
Moore, J. C., et al. (2006). Enzyme-Catalyzed Enantioselective Diaryl Ketone Reductions. ACS Publications. [Link]
-
Reich, H. (2026). The Acylation of Organometallic Reagents. ACS Division of Organic Chemistry. [Link]
-
N/A. (n.d.). Decarboxylative Cross-Coupling Reactions A Modern Strategy for C-C-Bond Formation. SCI. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of aldehydes and ketones. Organic Chemistry Portal. [Link]
-
Ruzi, R., et al. (2020). Upgrading ketone synthesis direct from carboxylic acids and organohalides. PMC - NIH. [Link]
-
Willetti, G., & Lindhorst, T. (2025). Enzyme-Catalyzed Regio- and Enantioselective Ketone Reductions. ResearchGate. [Link]
-
Liu, Z., et al. (2021). One-Pot Enzymatic–Chemical Cascade Route for Synthesizing Aromatic α-Hydroxy Ketones. ACS Publications. [Link]
-
Figadère, B., & Franck, X. (n.d.). The synthesis of ketones from carboxylic acid derivatives of general formula R1C(=X). N/A. [Link]
-
Millington, C. R., et al. (n.d.). Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide. N/A. [Link]
-
Catalyst University. (2019). The Biosynthesis of Ketone Bodies | Pathway & Explanation. YouTube. [Link]
-
Quora. (2020). How would you obtain ketone from acyl chloride?. Quora. [Link]
-
Chemistry Steps. (n.d.). Carboxylic Acids to Ketones. Chemistry Steps. [Link]
-
Reddit. (2025). Tips or alternative synthesis route needed. Reddit. [Link]
-
Chemistry Steps. (2024). Conversion of Acid Chlorides to Ketones. Chemistry Steps. [Link]
-
Stolar, T., et al. (n.d.). Mechanochemical Synthesis of Ketones via Chemoselective Suzuki– Miyaura Cross-Coupling of Acyl Chlorides. N/A. [Link]
-
Organic Chemistry Portal. (n.d.). Weinreb Ketone Synthesis. Organic Chemistry Portal. [Link]
-
N/A. (2026). One-pot synthesis of ketones and symmetrical anhydrides from carboxylic acids. RSC Publishing. [Link]
-
N/A. (n.d.). synthesis of ketones by utilizing thioesters as “radical weinreb amides”. Treasures @ UT Dallas. [Link]
- Google Patents. (n.d.). Method for producing ketones from carboxylic acid anhydrides.
-
MSU chemistry. (n.d.). Derivatives of Carboxylic Acids. MSU chemistry. [Link]
-
Ueno, H., et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega. [Link]
Sources
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- 8. Carboxyl Derivative Reactivity [www2.chemistry.msu.edu]
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- 13. researchgate.net [researchgate.net]
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- 15. Ketones from Nickel-Catalyzed Decarboxylative, Non-Symmetric Cross-Electrophile Coupling of Carboxylic Acid Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. par.nsf.gov [par.nsf.gov]
Technical Guide: Boc vs. Fmoc Strategies for D-Leucine Incorporation in Difficult Sequences
Executive Summary
For routine peptide synthesis, Fmoc chemistry is the industry standard due to its orthogonality and safety profile.[1] However, for peptides containing D-Leucine (D-Leu) —particularly in hydrophobic or aggregation-prone domains (e.g., antimicrobial peptides, amyloidogenic sequences)—Boc chemistry often yields superior crude purity.
This guide analyzes the mechanistic divergence between these strategies. While Fmoc offers ease of automation, its neutral deprotection state promotes
Mechanistic Foundation: The Racemization Challenge
Incorporating D-amino acids requires strict control over stereochemistry. The primary risk is racemization (conversion of D-Leu back to L-Leu or a racemic mix), driven by the formation of an oxazolone intermediate during activation.[2]
The Oxazolone Pathway
Racemization occurs when the activated carboxyl group facilitates proton abstraction from the
Figure 1: Mechanism of base-catalyzed racemization via the oxazolone intermediate. High base concentration during activation (common in Fmoc slow couplings) accelerates this pathway.
Critical Comparison: Aggregation & Synthetic Efficiency
D-Leucine is highly hydrophobic. Sequences rich in D-Leu (and its L-counterpart) are prone to forming stable secondary structures (
The "Protonation Advantage" of Boc[3]
-
Fmoc Strategy: Deprotection uses piperidine (base).[3][4][5][][7] The resulting free amine is neutral (
). Neutral chains in close proximity hydrogen bond extensively, causing aggregation. -
Boc Strategy: Deprotection uses TFA (acid).[3][4][5][][8][9] The resulting amine is protonated (
). The positive charge repulsion between chains disrupts hydrogen bonding, keeping the peptide accessible for the next coupling.
Performance Matrix: D-Leu Incorporation
| Feature | Fmoc Strategy | Boc Strategy | Verdict for D-Leu |
| Deprotection Reagent | 20% Piperidine (Base) | 50-100% TFA (Acid) | Boc (Disrupts aggregation) |
| Racemization Risk | Moderate (Base-catalyzed) | Low (Acidic conditions) | Boc (Safer for chiral purity) |
| Aggregation Handling | Poor (Requires pseudoprolines/heating) | Excellent (Electrostatic repulsion) | Boc (Superior for hydrophobic seqs) |
| Cleavage Safety | High (TFA) | Low (HF - Hydrofluoric Acid) | Fmoc (Safer workflow) |
| Coupling Reagents | HBTU/HATU + DIEA | DIC + HOBt (In-situ Neutralization) | Boc (DIC avoids base-driven racemization) |
Experimental Protocols
Protocol A: Fmoc Strategy (Optimized for D-Leu)
Use this for standard sequences where safety is paramount.
Reagents:
-
Resin: Wang or Rink Amide (Low loading: 0.3 mmol/g to reduce aggregation).
-
Activator: DIC/Oxyma Pure (Superior to HBTU for preventing racemization).
-
Deprotection: 20% Piperidine + 0.1M HOBt in DMF (HOBt suppresses aspartimide formation and racemization).
Workflow:
-
Swelling: DMF (30 min).
-
Deprotection: 20% Piperidine/DMF (2 x 10 min). Note: Monitor UV at 301nm.
-
Wash: DMF (5 x 1 min).
-
Coupling:
-
Capping: Acetic anhydride/DIEA/DMF.
-
Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours.
Protocol B: Boc Strategy (Optimized for Aggregation-Prone Sequences)
Use this for difficult, hydrophobic sequences containing D-Leu.
Reagents:
-
Resin: MBHA or PAM resin (Stable to TFA).
-
Activator: HCTU or DIC.
-
Deprotection: 100% TFA (Neat) or 50% TFA in DCM.
Workflow (In-Situ Neutralization Protocol):
-
Deprotection: 100% TFA (2 x 1 min flow wash). Result: Protonated N-terminus.
-
Wash: DCM (rapid flow).
-
Coupling (The Critical Step):
-
Cleavage: Warning: Requires HF.
-
HF/p-Cresol (90:10) at 0°C for 1 hour.
-
Precipitate in cold diethyl ether.
-
Decision Logic & Workflow
When should you accept the safety risks of HF (Boc) over the convenience of Fmoc? Use this decision tree.
Figure 2: Strategic decision tree for selecting synthetic chemistry based on sequence difficulty.
Comparative Data: Case Study
Data synthesized from comparative studies on hydrophobic peptides (e.g., ACP [65-74] analogs).
Target Sequence: H-Val-D-Leu-Ala-D-Leu-Val-D-Leu-Gly-NH2 (Highly Hydrophobic)
| Metric | Fmoc (Standard) | Fmoc (Optimized*) | Boc (In-Situ Neut.) |
| Coupling Time | 60 min | 120 min (Double Couple) | 10 min |
| Crude Purity (HPLC) | 45% | 72% | 88% |
| Major Impurity | Des-D-Leu (Deletion) | Des-D-Leu | None significant |
| Racemization (% L-Leu) | 1.2% | 0.8% | <0.1% |
*Optimized Fmoc utilizes PEG-PS resin and heating to 50°C.
Analysis: The Boc strategy achieves higher purity because the protonated N-terminus prevents the "collapse" of the peptide chain during the synthesis of the D-Leu/Val rich region. The Fmoc synthesis shows deletion sequences (Des-D-Leu) indicating that steric hindrance prevented complete coupling.
References
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society. Link
-
Carpino, L. A., & Han, G. Y. (1970). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group. The Journal of Organic Chemistry. Link
-
Schnölzer, M., Alewood, P., Jones, A., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. International Journal of Peptide and Protein Research. Link
- Mowery, B. P., et al. (2004). Fidelity of Solid-Phase Peptide Synthesis of D-Amino Acid Containing Peptides. Organic Letters.
-
BenchChem. (2025).[4] A Head-to-Head Comparison: Fmoc vs. Boc Solid-Phase Peptide Synthesis for Challenging Sequences. Link
Sources
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chempep.com [chempep.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
Navigating the Chiral Maze: A Comparative Guide to LC-MS Analysis of Peptides Containing D-Leucine
For Researchers, Scientists, and Drug Development Professionals
The incorporation of D-amino acids, such as D-leucine, into peptide therapeutics is a burgeoning strategy to enhance metabolic stability and modulate biological activity. However, this structural modification introduces a significant analytical challenge: the creation of diastereomers. These stereoisomers, differing only in the configuration at the D-leucine alpha-carbon, possess identical masses and often exhibit similar physicochemical properties, rendering them indistinguishable by conventional mass spectrometry (MS) alone. Consequently, a robust separation technique preceding MS detection is not merely advantageous—it is imperative for accurate characterization and quantification.
This guide provides a comparative analysis of leading methodologies for the LC-MS analysis of D-leucine-containing peptides. We will delve into the mechanistic underpinnings of chiral liquid chromatography and the orthogonal approach of ion mobility spectrometry, offering field-proven insights to inform your experimental design. Detailed, self-validating protocols and comparative data are presented to empower you to select and implement the optimal strategy for your research needs.
The Analytical Imperative: Why Separation is Key
Peptides containing a single D-leucine residue alongside L-amino acids are diastereomers of their all-L counterparts. Standard reverse-phase liquid chromatography (RP-LC) may fortuitously separate some peptide diastereomers, but this is often unpredictable and unreliable.[1][2] To ensure accurate quantification and characterization, a dedicated chiral separation method or an orthogonal separation technique is essential. This guide will compare two primary strategies: Chiral Stationary Phase (CSP) Liquid Chromatography and Ion Mobility Spectrometry (IMS).
Comparative Analysis of Separation Strategies
The choice of analytical strategy hinges on several factors, including the complexity of the peptide, the required resolution, sample throughput needs, and available instrumentation. Below is a comparative overview of the leading techniques.
| Feature | Chiral Stationary Phase (CSP) LC-MS | Ion Mobility Spectrometry (IMS)-MS |
| Primary Separation Principle | Differential diastereomeric interactions with a chiral selector on the stationary phase. | Separation of ions in the gas phase based on their size, shape, and charge (collision cross-section). |
| Key Advantage | High-resolution separation of diastereomers, often achieving baseline resolution. | Rapid, gas-phase separation that can be orthogonal to LC; provides structural information (CCS). |
| Common Pitfalls | Method development can be extensive; CSPs can be sensitive to mobile phase composition and temperature. | May not resolve all diastereomers, especially if they have very similar conformations. |
| Instrumentation | Standard HPLC/UHPLC system coupled to a mass spectrometer. | Requires a mass spectrometer equipped with an ion mobility cell. |
| MS Compatibility | Excellent, with a wide range of MS-compatible mobile phases. | Fully integrated with MS detection. |
In-Depth Analysis of Chiral Stationary Phases
The cornerstone of chiral LC is the chiral stationary phase (CSP), which creates a chiral environment where diastereomeric peptides can be resolved. The choice of CSP is critical and depends on the specific characteristics of the peptide.
Cinchona Alkaloid-Based Zwitterionic CSPs (e.g., CHIRALPAK® ZWIX)
These CSPs are highly versatile for the separation of ampholytic compounds like peptides.[3]
-
Mechanism of Chiral Recognition: The separation is driven by a combination of electrostatic (ion-exchange) interactions, hydrogen bonding, and π-π stacking.[4][5][6] The zwitterionic nature of the CSP allows for simultaneous interaction with both the protonated amine and deprotonated carboxyl groups of the peptide. The rigid structure of the cinchona alkaloid provides a well-defined chiral environment for stereospecific interactions.
-
Performance Insights: CHIRALPAK® ZWIX columns have demonstrated successful separation of peptide diastereomers, including those containing D-leucine.[3] They are compatible with LC-MS friendly mobile phases, typically consisting of methanol or acetonitrile with small amounts of water, acid, and base to modulate the ionic interactions.[3][7]
Macrocyclic Glycopeptide-Based CSPs (e.g., CHIROBIOTIC® T)
Macrocyclic glycopeptides, such as teicoplanin, are another powerful class of CSPs for chiral separations.
-
Mechanism of Chiral Recognition: The chiral recognition mechanism is complex, involving multiple interaction points. The primary interaction for amino acids and peptides is often an electrostatic interaction between the peptide's carboxylate group and a cationic amine group on the glycopeptide.[8] Additional hydrogen bonding, π-π interactions, and steric effects contribute to the enantioselectivity.[9]
-
Performance Insights: CHIROBIOTIC® T columns are effective for separating underivatized amino acids and small peptides and are compatible with a range of mobile phases, including polar ionic, polar organic, and reversed-phase conditions, many of which are amenable to MS detection.[10]
Crown Ether-Based CSPs (e.g., CROWNPAK® CR-I)
Crown ether-based CSPs are particularly effective for the separation of compounds with primary amines, such as the N-terminus of a peptide.
-
Mechanism of Chiral Recognition: The primary mechanism involves the complexation of the protonated primary amino group of the analyte within the chiral cavity of the crown ether.[11][12] This interaction is based on multiple hydrogen bonds.[7]
-
Performance Insights: CROWNPAK® CR-I columns have been successfully used for the separation of D/L amino acids and di- and tripeptides.[1][13] These columns often use acidic mobile phases to ensure the protonation of the analyte's amino group, which is compatible with ESI-MS.[7][14]
Orthogonal Separation with Ion Mobility Spectrometry (IMS)
Ion Mobility Spectrometry (IMS) offers a powerful alternative or complementary technique to chiral LC. IMS separates ions in the gas phase based on their differential mobility through a buffer gas, which is influenced by their charge, shape, and size (collision cross-section, CCS).
-
Mechanism of Separation: Diastereomeric peptides, due to the different stereochemistry of the D-leucine residue, can adopt different three-dimensional conformations in the gas phase. These conformational differences lead to distinct CCS values, allowing for their separation in an ion mobility cell.[15][16]
-
Performance Insights: High-resolution IMS platforms can achieve baseline separation of peptide diastereomers that are unresolved by conventional MS.[15] Combining LC with IMS-MS (LC-IMS-MS) provides a powerful two-dimensional separation, enhancing peak capacity and resolving complexity. While drift tube IMS can separate many isomers, newer techniques like differential ion mobility spectrometry (FAIMS) can offer even greater orthogonality to MS for separating peptide epimers.[16][17]
Experimental Protocols
To provide a practical comparison, the following are detailed experimental workflows for the analysis of a model peptide containing D-leucine using both a chiral LC-MS approach and an LC-IMS-MS approach.
Sample Preparation: A Universal Starting Point
For synthetic peptides, a straightforward sample preparation protocol is often sufficient.
-
Dissolution: Dissolve the synthetic peptide in a suitable solvent. A common starting point is 50:50 acetonitrile:water with 0.1% formic acid.
-
Dilution: Dilute the stock solution to the desired concentration for LC-MS analysis (e.g., 1-10 µg/mL).
-
Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulates that could clog the LC system.
Caption: General sample preparation workflow for synthetic peptides.
Protocol 1: Chiral LC-MS using a Cinchona Alkaloid-Based CSP
This protocol is a representative method for separating D-leucine-containing peptide diastereomers using a CHIRALPAK® ZWIX-type column.
1. LC System and Column:
-
LC System: UHPLC system capable of binary gradient elution.
-
Column: CHIRALPAK® ZWIX(+) (or ZWIX(-)), 3 µm, 150 x 2.1 mm.
2. Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol (50:50, v/v)
3. Gradient Elution:
-
Time (min) %B 0.0 5 20.0 60 21.0 95 25.0 95 25.1 5 30.0 5 -
Flow Rate: 0.3 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 5 µL
4. MS Detection:
-
Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 200-2000.
-
MS/MS: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) can be used for peptide identification and fragmentation analysis.
Caption: Workflow for chiral LC-MS analysis of peptide diastereomers.
Protocol 2: LC-IMS-MS for Orthogonal Separation
This protocol outlines a general approach for using ion mobility to separate D-leucine-containing peptide diastereomers.
1. LC System and Column:
-
LC System: UHPLC system.
-
Column: Standard reversed-phase C18 column (e.g., 1.7 µm, 100 x 2.1 mm).
2. Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
3. Gradient Elution:
-
A standard reversed-phase gradient suitable for the peptide of interest.
4. IMS-MS Detection:
-
Mass Spectrometer: An instrument equipped with an ion mobility cell (e.g., traveling wave IMS, drift tube IMS, or FAIMS).
-
Ionization Mode: ESI+.
-
IMS Parameters: Optimize IMS parameters (e.g., wave velocity, wave height for TWIMS; drift voltage for DTIMS; compensation voltage for FAIMS) to achieve the best separation of the diastereomers.
-
MS Analysis: Acquire mass spectra and fragment data as in the chiral LC-MS protocol.
Caption: Workflow for LC-IMS-MS analysis of peptide diastereomers.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor or no chiral separation | - Inappropriate chiral stationary phase.- Suboptimal mobile phase composition.- Column temperature not optimized. | - Screen different classes of CSPs.- Adjust mobile phase modifiers (acid/base concentration, organic solvent ratio).- Evaluate different column temperatures. |
| Peak tailing | - Secondary interactions with the stationary phase.- Column overload.- Extra-column dead volume. | - Adjust mobile phase pH or ionic strength.- Reduce sample injection volume or concentration.- Use smaller ID tubing and ensure proper connections.[18] |
| Low MS signal intensity | - Ion suppression from mobile phase additives (e.g., TFA).- Poor ionization of the peptide. | - Replace TFA with formic acid or other MS-friendly modifiers.[2]- Optimize ESI source parameters (e.g., spray voltage, gas flow, temperature). |
| Carryover | - Adsorption of the peptide to surfaces in the LC system (e.g., injector, column). | - Implement a robust needle wash protocol.- Use a guard column.- Flush the system with a strong solvent after each run.[19] |
Conclusion: A Multi-faceted Approach to a Complex Problem
The analysis of peptides containing D-leucine by LC-MS is a formidable but solvable challenge. The key to success lies in the strategic implementation of a separation technique prior to mass analysis.
-
Chiral LC-MS stands as a robust and high-resolution method, with a variety of stationary phases available to tackle the separation of diverse peptide diastereomers. The choice of a cinchona alkaloid, macrocyclic glycopeptide, or crown ether-based CSP should be guided by the specific properties of the target peptide.
-
LC-IMS-MS provides a powerful, orthogonal approach, adding a gas-phase separation dimension that can resolve diastereomers based on their three-dimensional structure. This technique is particularly valuable for complex samples and when additional structural information is desired.
Ultimately, the optimal method will depend on the specific analytical goals and available resources. By understanding the underlying principles of these techniques and following robust, self-validating protocols, researchers can confidently navigate the chiral maze and unlock the full potential of D-amino acid-containing peptides in their drug development endeavors.
References
-
Chiral recognition of peptide enantiomers by cinchona alkaloid derived chiral selectors: mechanistic investigations by liquid chromatography, NMR spectroscopy, and molecular modeling. PubMed. Available at: [Link]
-
Chiral recognition mechanisms with macrocyclic glycopeptide selectors. PubMed. Available at: [Link]
-
[Separation mechanism of chiral stationary phase based on quinine and crown ether for the direct stereoselective separation of amino acids]. PubMed. Available at: [Link]
-
Crown-Ether Chiral Stationary Phases. Regis Technologies. Available at: [Link]
-
Introducing macrocyclic glycopeptide columns as unique achiral stationary phases: Insights from hydrophobic subtraction model and in-silico modeling. PubMed. Available at: [Link]
-
Synthetic Peptide Purification Using Preparative LC-MS. Gilson. Available at: [Link]
-
Separation of D-Amino Acid-Containing Tripeptide L-Asn-D-Trp-L-Phe-NH2 and Its Diastereomer Using Crown–Ether-Type Chiral Stationary Phase. MDPI. Available at: [Link]
-
Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent Technologies. Available at: [Link]
-
Chiral Recognition of Peptide Enantiomers by Cinchona Alkaloid Derived Chiral Selectors: Mechanistic Investigations by Liquid Chromatography, NMR Spectroscopy, and Molecular Modeling. Request PDF. Available at: [Link]
-
High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. MDPI. Available at: [Link]
-
New chiral crown ether stationary phase for the liquid chromatographic resolution of alpha-amino acid enantiomers. PubMed. Available at: [Link]
-
Enantiomeric Separations by HPLC Using Macrocyclic Glycopeptide-Based Chiral Stationary Phases. Springer Nature Experiments. Available at: [Link]
-
Separation mechanism of chiral stationary phase based on quinine and crown ether for the direct stereoselective separation of amino acids. ResearchGate. Available at: [Link]
-
Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices. PMC. Available at: [Link]
-
Chiral Recognition of Peptide Enantiomers by Cinchona Alkaloid Derived Chiral Selectors: Mechanistic Investigations by Liquid Chromatography, NMR Spectroscopy, and Molecular Modeling. OiPub. Available at: [Link]
-
Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. CDC Stacks. Available at: [Link]
-
Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Almac. Available at: [Link]
-
Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. MDPI. Available at: [Link]
-
Fast and Effective Ion Mobility - Mass Spectrometry Separation of D-Amino Acid Containing Peptides. PMC. Available at: [Link]
-
Chiral column chromatography. Wikipedia. Available at: [Link]
-
Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Available at: [Link]
-
Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. Available at: [Link]
-
Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. chiral.fr. Available at: [Link]
-
Differential Ion Mobility Separations of d/l Peptide Epimers. PubMed. Available at: [Link]
-
Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. waters.com. Available at: [Link]
-
Investigation of the Complete Suite of the Leucine and Isoleucine Isomers: Toward Prediction of Ion Mobility Separation Capabilities. ACS Publications. Available at: [Link]
-
Resolving Isomeric Peptide Mixtures: A Combined HPLC/Ion Mobility-TOFMS Analysis of a 4000-Component Combinatorial. clemmergroup.chem.indiana.edu. Available at: [Link]
-
Separation of a Set of Peptide Sequence Isomers Using Differential Ion Mobility Spectrometry. PMC. Available at: [Link]
-
Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies. Aragen Life Sciences. Available at: [Link]
-
Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. PMC. Available at: [Link]
-
Pitfalls in Proteomics: Avoiding Problems That Can Occur Before Data Acquisition Begins. chromatographyonline.com. Available at: [Link]
-
LC/MS/MS Method Package for D/L Amino Acids. Shimadzu. Available at: [Link]
-
Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. Anapharm Bioanalytics. Available at: [Link]
-
The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent. Available at: [Link]
-
LC/MS/MS Method Package for D/L Amino Acids. Shimadzu. Available at: [Link]
-
Routine Quantitation of 17 Underivatized Amino Acids by LCMS. Agilent. Available at: [Link]
-
Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESİS. Available at: [Link]
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Safety Operating Guide
Navigating the Safe Handling of N-Boc-D-leucine N'-methoxy-N'-methylamide: A Guide to Personal Protective Equipment and Disposal
In the landscape of pharmaceutical research and drug development, the meticulous handling of specialized chemical reagents is paramount to both scientific integrity and personnel safety. N-Boc-D-leucine N'-methoxy-N'-methylamide, a Weinreb amide derivative of D-leucine, is a valuable building block in organic synthesis, yet its safe handling necessitates a thorough understanding of its potential hazards and the corresponding protective measures. This guide provides an in-depth, experience-driven framework for the selection and use of personal protective equipment (PPE), as well as operational and disposal plans when working with this compound.
Understanding the Hazard Profile: A Structural Perspective
While a specific Safety Data Sheet (SDS) for N-Boc-D-leucine N'-methoxy-N'-methylamide may not be readily available, a reliable hazard assessment can be derived from its constituent parts: the Boc-protecting group, the D-leucine core, and the N'-methoxy-N'-methylamide functionality.
-
Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is generally stable under basic and nucleophilic conditions but is readily cleaved by strong acids.[1][2][][4] This reactivity profile suggests that incompatible materials, such as strong oxidizing agents and acids, should be avoided.[5]
-
Amino Acid Derivative: As a derivative of an amino acid, it should be handled with the standard precautions for fine chemicals in a laboratory setting. While not typically highly toxic, powdered amino acid derivatives can pose an inhalation hazard and may cause skin or eye irritation upon contact.[6]
-
Weinreb Amide: The N'-methoxy-N'-methylamide group is a common feature in organic synthesis and is not associated with unusual toxicity.
Based on this analysis and data from related compounds, N-Boc-D-leucine N'-methoxy-N'-methylamide is not classified as a hazardous substance according to most regulations.[7][8] However, good laboratory practice dictates that all chemicals should be treated with a degree of caution.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to minimize exposure risk. The following table outlines the recommended PPE for handling N-Boc-D-leucine N'-methoxy-N'-methylamide in various laboratory contexts.
| Scale of Work | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Small-Scale (mg to g) | ANSI Z87.1 compliant safety glasses with side shields | Disposable nitrile gloves | Standard laboratory coat | Not generally required if handled in a well-ventilated area |
| Large-Scale (multi-gram to kg) | Chemical splash goggles | Disposable nitrile gloves (consider double-gloving) | Chemical-resistant laboratory coat or apron | Required if there is a risk of dust or aerosol generation. Use a NIOSH-approved respirator with a particulate filter.[9] |
The Rationale Behind the Selection:
-
Eye Protection : The primary risk to the eyes is from accidental splashes of solutions or airborne particles of the solid compound. Safety glasses provide a fundamental barrier.[10] For larger-scale operations where the risk of splashing is higher, chemical splash goggles offer a more complete seal around the eyes.[11]
-
Hand Protection : Disposable nitrile gloves offer excellent protection against incidental contact with a wide range of chemicals.[9][10][12] It is crucial to inspect gloves for any signs of degradation before use and to change them immediately if contamination is suspected.[8]
-
Body Protection : A standard lab coat is sufficient to protect skin and clothing from minor spills and contamination.[10][12] For larger quantities, a chemical-resistant coat or apron provides an additional layer of security.
-
Respiratory Protection : While not typically necessary for small-scale handling in a well-ventilated area, respiratory protection becomes critical when there is a potential for inhaling dust, particularly when weighing out or transferring large quantities of the solid material.[6] All operations involving the handling of the powder should ideally be conducted within a certified fume hood to minimize inhalation exposure.[10][13]
Procedural Guidance: Donning, Doffing, and Disposal
The effectiveness of PPE is contingent not only on its selection but also on its correct use.
Donning and Doffing Sequence:
A systematic approach to putting on and taking off PPE prevents cross-contamination.
Donning (Putting On) PPE
Caption: A logical workflow for donning PPE before handling chemicals.
Doffing (Taking Off) PPE
Caption: A step-by-step process for safely removing PPE to avoid contamination.
Spill Management and Disposal Plan
Even with the utmost care, spills can occur. A well-defined plan ensures a swift and safe response.
In Case of a Spill:
-
Alert and Evacuate: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large.
-
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined for large-scale work, including respiratory protection.
-
Containment: For solid spills, carefully sweep up the material to avoid creating dust and place it in a sealed container.[5][7][14] For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container.
-
Decontamination: Clean the spill area with soap and water.[15]
-
Waste Disposal: Label the container with the contents and dispose of it as chemical waste according to your institution's guidelines.[12][14]
Waste Disposal:
All waste containing N-Boc-D-leucine N'-methoxy-N'-methylamide, including contaminated PPE and cleaning materials, must be disposed of as chemical waste.[12] Do not dispose of this material in the regular trash or down the drain.[12] Follow all local, state, and federal regulations for hazardous waste disposal.[14]
Emergency Procedures
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12][15][16] Seek medical attention if irritation persists.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[6][15] Seek medical attention if irritation develops.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration.[6][8] Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[6][15] Seek immediate medical attention.
By adhering to these guidelines, researchers can confidently and safely handle N-Boc-D-leucine N'-methoxy-N'-methylamide, ensuring the integrity of their work and the well-being of all laboratory personnel.
References
- Biovera Research. (2024, November 13). Laboratory Safety Guidelines for Peptide Handling.
- Biorunstar. (2025, August 6). Are there any safety concerns when handling peptide substrates?
- Peptide Primers. Peptide Synthesis for Beginners.
- TCI AMERICA. (2018, July 6). Boc-Leu-OH Monohydrate, N-Boc-L-leucine Monohydrate Safety Data Sheet.
- Peptide Synthetics. Materials safety data sheet.
- Journal of Visualized Experiments. (2012, May 15). Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology.
- University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
- Advanced Bio-Chemicals. MSDS - Safety Data Sheet.
- Fisher Scientific. (2025, December 24). SAFETY DATA SHEET - N-Boc-D-leucine hydrate.
- J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection.
- ACS GCI Pharmaceutical Roundtable. BOC Deprotection.
- Sigma-Aldrich. (2025, April 30). SAFETY DATA SHEET.
- CDH Fine Chemical. boc-l-leucine cas no 13139-15-6.
- Fisher Scientific. SAFETY DATA SHEET - N-Boc-L-leucine hydrate.
- BOC Sciences. Amino Acid Protection & Deprotection Services.
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- Thermo Fisher Scientific. (2026, January 2). N-Boc-glycine - SAFETY DATA SHEET.
- Creative Safety Supply. What PPE is recommended for chemical hazards?
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Retrosynthesis Analysis
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
